molecular formula C11H22Si B1226034 (Triisopropylsilyl)acetylene CAS No. 89343-06-6

(Triisopropylsilyl)acetylene

Katalognummer: B1226034
CAS-Nummer: 89343-06-6
Molekulargewicht: 182.38 g/mol
InChI-Schlüssel: KZGWPHUWNWRTEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asymmetric addition of (triisopropylsilyl)acetylene to α ,β ,γ ,δ -unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst is reported. A Sonogashira coupling reaction between 1-bromo-3-iodo-5-tertbutylbenzene and this compound is reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWPHUWNWRTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370445
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89343-06-6
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triisopropylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethynyltris(1-methylethyl)silane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Triisopropylsilyl)acetylene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a key reagent in modern organic synthesis, prized for its role as a sterically hindered protecting group for terminal alkynes. Its stability and versatility make it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of TIPS-acetylene, including its chemical properties, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its bulky triisopropylsilyl group confers greater stability compared to less sterically hindered silyl-protected acetylenes, such as trimethylsilyl (B98337) (TMS) acetylene (B1199291).[1] This enhanced stability allows for a broader range of reaction conditions to be employed in multi-step syntheses.[1]

PropertyValueReferences
CAS Number 89343-06-6[2][3][4]
Molecular Formula C₁₁H₂₂Si[2][3][4]
Molecular Weight 182.38 g/mol [2][3][4][5]
Density 0.813 g/mL at 25 °C[1][2]
Boiling Point 50-52 °C at 0.6 mmHg[1][2][4]
Refractive Index n20/D 1.4527[1][2]
Flash Point 56 °C (133 °F)[1][4]

Applications in Organic Synthesis

The primary application of this compound is the protection of the terminal C-H bond of acetylene. This protection is crucial for performing selective reactions on other parts of a molecule without affecting the alkyne functionality.

Key applications include:

  • Cross-Coupling Reactions: TIPS-acetylene is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form C(sp)-C(sp²) bonds.[4][6] This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes.[7]

  • Synthesis of Complex Molecules: Its stability makes it ideal for multi-step syntheses of natural products and active pharmaceutical ingredients.[2][6]

  • Materials Science: It serves as a building block for silicon-containing polymers and other advanced materials, contributing to enhanced thermal stability and chemical resistance.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TIPS-acetylene involves the reaction of acetylene with triisopropylchlorosilane under basic conditions.[2]

General Procedure for Silylation of Acetylene:

A stream of dry acetylene gas is passed through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C to form ethynylmagnesium bromide. To this solution, triisopropylchlorosilane is added dropwise. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Sonogashira Coupling using this compound

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of TIPS-acetylene in this reaction allows for the introduction of a protected ethynyl (B1212043) group, which can be deprotected in a later step.

Detailed Protocol for a Sonogashira Coupling Reaction:

This protocol describes the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • Diisopropylamine (B44863) (DIPA) (2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl halide, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the anhydrous solvent, followed by diisopropylamine and this compound via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired TIPS-protected arylalkyne.[8][9]

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification A Aryl Halide F Mixing under Inert Atmosphere A->F B (TIPS)acetylene B->F C Pd Catalyst & CuI C->F D Base (e.g., DIPA) D->F E Solvent (e.g., THF) E->F G Heating & Stirring F->G H Quenching (aq. NH4Cl) G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L TIPS-protected Arylalkyne K->L

Caption: Workflow for a typical Sonogashira coupling reaction.

Deprotection of the Triisopropylsilyl (TIPS) Group

The removal of the TIPS protecting group to reveal the terminal alkyne is a critical step in many synthetic routes. This is typically achieved using a fluoride (B91410) source or under acidic conditions.

Protocol for Fluoride-Mediated Deprotection:

Materials:

  • TIPS-protected alkyne (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TIPS-protected alkyne in anhydrous THF in a round-bottom flask.

  • To the stirred solution, add the 1 M solution of TBAF in THF dropwise at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the terminal alkyne.[10]

Deprotection_Pathway A TIPS-Protected Alkyne B Terminal Alkyne A->B  TBAF, THF   or  AgF, Methanol  

Caption: Deprotection of a TIPS-protected alkyne.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its utility in synthesizing complex molecules is paramount for drug discovery and development. For instance, the Sonogashira coupling is a key step in the synthesis of many biologically active compounds, including enzyme inhibitors and receptor ligands. The logical relationship lies in its role as an essential building block that enables the construction of these complex final products.

Drug_Development_Logic A (TIPS)acetylene C Sonogashira Coupling A->C B Aryl/Vinyl Halide B->C D Protected Intermediate C->D E Deprotection D->E F Key Synthetic Intermediate E->F G Further Synthetic Steps F->G H Biologically Active Compound (e.g., Drug Candidate) G->H

Caption: Role of TIPS-acetylene in a drug development workflow.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex molecules containing alkyne functionalities. Its steric bulk provides enhanced stability, making it a preferred choice for protecting terminal alkynes in multi-step synthetic sequences. The protocols and workflows detailed in this guide highlight its importance in key transformations such as the Sonogashira coupling and subsequent deprotection, underscoring its indispensable role in modern organic chemistry and drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Purification of (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene, commonly abbreviated as TIPS-acetylene, is a vital reagent in modern organic synthesis. Its bulky triisopropylsilyl protecting group offers enhanced stability compared to other silylacetylenes, making it an indispensable tool in multi-step syntheses, particularly in the development of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary synthetic routes to TIPS-acetylene, detailed experimental protocols, and purification methods, designed to be a valuable resource for laboratory professionals.

Introduction

This compound serves as a stable and easily handled source of the acetylene (B1199291) anion equivalent. The sterically demanding triisopropylsilyl group imparts significant stability, allowing for a wide range of orthogonal reaction conditions to be employed in the presence of the protected alkyne.[1][2] This property is crucial in the synthesis of complex molecules where selective deprotection is required. Key applications include its use in Sonogashira couplings, as a precursor to various functionalized alkynes, and in the construction of polyynes.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, purification, and characterization of the compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₂Si[4]
Molecular Weight182.38 g/mol [5][6]
Boiling Point50-52 °C at 0.6 mmHg[3][7]
Density0.813 g/mL at 25 °C[4][7]
Refractive Index (n²⁰/D)1.4527[7]
Flash Point56 °C (closed cup)[3][7]
AppearanceColorless to slightly yellowish liquid[4][6]
SolubilityMiscible with organic solvents[3]
InChIKeyKZGWPHUWNWRTEP-UHFFFAOYSA-N[5]
CAS Number89343-06-6[6]

Synthesis of this compound

The two primary methods for the synthesis of this compound involve the reaction of an acetylide with triisopropylsilyl chloride (TIPSCl). The acetylide can be generated in situ from acetylene gas using either a strong organolithium base, such as n-butyllithium (n-BuLi), or a Grignard reagent, such as ethylmagnesium bromide.

Method 1: Synthesis via Lithiation of Acetylene

This method involves the deprotonation of acetylene with n-BuLi to form lithium acetylide, which is then quenched with triisopropylsilyl chloride.

Synthesis_nBuLi acetylene Acetylene Gas lithium_acetylide Lithium Acetylide (in situ) acetylene->lithium_acetylide Deprotonation nBuLi n-Butyllithium in THF nBuLi->lithium_acetylide product This compound lithium_acetylide->product Silylation TIPSCl Triisopropylsilyl Chloride (TIPSCl) TIPSCl->product workup Aqueous Workup (e.g., NH4Cl solution) product->workup purification Purification (Vacuum Distillation) workup->purification Synthesis_Grignard EtMgBr Ethylmagnesium Bromide in THF acetylenic_grignard Acetylenic Grignard (in situ) EtMgBr->acetylenic_grignard acetylene Acetylene Gas acetylene->acetylenic_grignard Deprotonation product This compound acetylenic_grignard->product Silylation TIPSCl Triisopropylsilyl Chloride (TIPSCl) TIPSCl->product workup Aqueous Workup (e.g., NH4Cl solution) product->workup purification Purification (Vacuum Distillation) workup->purification Purification_Workflow crude_product Crude This compound distillation_setup Vacuum Distillation Apparatus crude_product->distillation_setup collection Collection of Pure Fractions distillation_setup->collection Distillation heating Controlled Heating (Oil Bath) heating->distillation_setup vacuum Reduced Pressure (Vacuum Pump) vacuum->distillation_setup pure_product Pure This compound collection->pure_product

References

An In-depth Technical Guide to the Safe Handling of Ethynyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of ethynyltriisopropylsilane (TIPS acetylene). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Ethynyltriisopropylsilane is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] Proper handling and storage are paramount to mitigate these risks.

Hazard Identification and Classification

Ethynyltriisopropylsilane is classified as a hazardous chemical.[1] The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][4][5]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[6]

  • H315: Causes skin irritation.[1][3][6]

  • H319: Causes serious eye irritation.[1][3][6]

  • H335: May cause respiratory irritation.[2][3][6]

Signal Word: Warning[1][6]

Physicochemical and Safety Data

A summary of the key quantitative data for ethynyltriisopropylsilane is presented in the table below for easy reference.

PropertyValue
Molecular Formula C11H22Si
Molecular Weight 182.38 g/mol
Appearance Clear, colorless liquid[6]
Boiling Point 50-52 °C / 0.6 mmHg[3][4][6]
Melting Point 50-51 °C[4][6]
Flash Point 56 °C (132.8 °F) - closed cup[3][6]
Density 0.813 g/mL at 25 °C[3][4][6]
Solubility Miscible with organic solvents[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling ethynyltriisopropylsilane. All personnel must be trained in the proper use and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting and meet ANSI Z87.1 standards. A face shield should be worn over the goggles for additional protection against splashes.[1][7][8] Do not wear contact lenses when handling this chemical.[8]
Skin & Body Protection Chemical-Resistant GlovesUse Neoprene or Nitrile rubber gloves.[8] It is recommended to double-glove and change gloves immediately upon any sign of contamination.[8]
Flame-Resistant (FR) Lab CoatA lab coat made of a material like Nomex® should be worn over cotton clothing.[8] Polyester or acrylic fabrics should be avoided. The lab coat must be fully buttoned.[8]
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover the legs and entire foot to prevent any skin exposure.[8]
Respiratory Protection NIOSH-Approved RespiratorA full-face respirator with an organic vapor/acid gas cartridge (Type A Brown conforming to EN14387) is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded.[1][8]

Safe Handling and Storage

Handling:

  • All operations involving ethynyltriisopropylsilane must be conducted within a certified chemical fume hood to control vapor exposure.[8]

  • Use only non-sparking tools and explosion-proof equipment.[1][5][9][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][10]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][5]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1][10]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[1][10]

  • Store in a cool, dry place under an inert gas (nitrogen or Argon) at 2-8°C.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents, water, and heavy metals.[1]

  • Store locked up.[1][2]

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][10] If the person feels unwell, call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][10] If skin irritation occurs, get medical advice/attention.[1][10] Wash contaminated clothing before reuse.[1][10]
Eye Contact Rinse cautiously with water for several minutes.[1][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][10] If eye irritation persists, get medical advice/attention.[1][10]
Ingestion Do NOT induce vomiting.[10] Wash mouth out with water.[5] Get medical attention.[5][10]

Firefighting Measures

  • Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[1] Water spray can be used to cool closed containers.[10]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][10] Containers may explode when heated.[1][10]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Silicon dioxide.[1][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]

Experimental Protocols and Workflows

A typical experimental workflow involving ethynyltriisopropylsilane, such as a deprotection reaction to yield a terminal alkyne, would involve the following key steps, each with its own safety considerations.

Caption: A typical experimental workflow for a reaction involving ethynyltriisopropylsilane.

Detailed Methodology for a Key Experiment: Deprotection of Ethynyltriisopropylsilane

This protocol describes the removal of the triisopropylsilyl (TIPS) protecting group to generate a terminal alkyne.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood has adequate airflow.

    • In the fume hood, dissolve the TIPS-protected alkyne in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Reaction:

    • Cool the solution in an ice bath.

    • Slowly add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., thin-layer chromatography, TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

  • Cleanup:

    • Decontaminate all glassware with an appropriate solvent.

    • Dispose of all chemical waste in properly labeled containers according to institutional guidelines.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from initial hazard assessment to emergency response.

safety_precautions cluster_planning Planning & Preparation cluster_execution Safe Execution cluster_emergency Emergency Response hazard_id Hazard Identification (Flammable, Irritant) risk_assessment Risk Assessment hazard_id->risk_assessment ppe_selection PPE Selection risk_assessment->ppe_selection engineering_controls Engineering Controls (Fume Hood) risk_assessment->engineering_controls safe_handling Safe Handling Procedures ppe_selection->safe_handling engineering_controls->safe_handling proper_storage Proper Storage safe_handling->proper_storage waste_disposal Waste Disposal safe_handling->waste_disposal spill_response Spill Response safe_handling->spill_response fire_response Fire Response safe_handling->fire_response first_aid First Aid safe_handling->first_aid

Caption: Logical workflow of safety precautions for handling ethynyltriisopropylsilane.

References

A Comprehensive Technical Guide to the Solubility of (Triisopropylsilyl)acetylene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of (Triisopropylsilyl)acetylene (TIPS-acetylene), a crucial building block in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex organic molecules. Understanding its solubility is paramount for reaction optimization, purification, and formulation in various research and development applications.

This compound is a colorless to pale yellow liquid at room temperature. Its chemical structure, featuring a bulky, nonpolar triisopropylsilyl group and a terminal alkyne, largely dictates its solubility characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in various organic solvents.

Data Presentation: Solubility of this compound

Below is a summary of its solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsQualitative SolubilityReference
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible[1]
Aromatic Hydrocarbons Toluene, BenzeneMiscible[1]
Amides Dimethylformamide (DMF)Soluble[1]
Alkanes Hexane, HeptaneExpected to be Miscible-
Halogenated Solvents Dichloromethane, ChloroformExpected to be Miscible-
Esters Ethyl acetateExpected to be Soluble-
Ketones AcetoneExpected to be Soluble-
Alcohols Ethanol, MethanolExpected to be Soluble-
Aqueous Solvents WaterInsoluble[1]

Note: "Expected to be Miscible/Soluble" is based on the nonpolar nature of this compound and the principle of "like dissolves like." For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[6] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., a high-boiling point alkane not present in the solvent)

2. Preparation of Standard Solutions for GC-FID Calibration:

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • To each standard, add a fixed concentration of the internal standard.

  • Inject these standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

3. Experimental Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the solute should be visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow any undissolved droplets to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the withdrawn solution through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any suspended microdroplets.

  • Accurately weigh the filtered saturated solution.

  • Dilute a known mass of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Add the internal standard to the diluted sample at the same concentration used for the calibration standards.

  • Analyze the diluted sample by GC-FID.

4. Data Analysis:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

  • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

The following diagrams provide a visual representation of the logical relationships and workflows discussed in this guide.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Solvents solute Nonpolar (Bulky Silyl Group) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar High Solubility (Miscible) polar_aprotic Polar Aprotic Solvents (e.g., THF, Ethyl Acetate) solute->polar_aprotic Good to Moderate Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Water) solute->polar_protic Lower Solubility (Insoluble in Water)

Caption: Logical relationship of solubility based on polarity.

G Experimental Workflow for Solubility Determination prep 1. Sample Preparation (Excess Solute in Solvent) equil 2. Equilibration (24-48h at Constant T) prep->equil sampling 3. Sampling & Filtration (Supernatant through 0.22µm filter) equil->sampling analysis 4. Quantitative Analysis (e.g., GC-FID with Internal Standard) sampling->analysis calc 5. Calculation (Determine Concentration) analysis->calc

Caption: Workflow for determining quantitative solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for (Triisopropylsilyl)acetylene, a key building block in modern organic synthesis. Due to the proprietary nature of spectral databases, this guide focuses on the expected spectral features based on established principles of NMR spectroscopy and provides a detailed protocol for acquiring high-quality NMR data for this compound.

Introduction to this compound

This compound, commonly abbreviated as TIPS-acetylene, is a silyl-protected terminal alkyne. The bulky triisopropylsilyl group imparts significant steric hindrance, enhancing the stability and selectivity of the acetylenic proton in various chemical transformations. Its application is widespread in cross-coupling reactions, natural product synthesis, and the development of novel pharmaceutical agents. Accurate characterization by NMR spectroscopy is crucial for verifying its purity and structure.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals corresponding to the acetylenic proton and the protons of the triisopropylsilyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetylenic C-H2.0 - 2.5Singlet (s)1H
Isopropyl CH1.0 - 1.2Septet (sept)3H
Isopropyl CH₃~1.1Doublet (d)18H

The acetylenic proton is anticipated to appear as a sharp singlet in the region of 2.0-2.5 ppm. The protons of the three isopropyl groups will give rise to a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the acetylenic carbons and the carbons of the triisopropylsilyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Acetylenic C-Si85 - 95
Acetylenic C-H80 - 90
Isopropyl C-H15 - 20
Isopropyl C-H₃~18

The two sp-hybridized carbons of the alkyne will resonate in the downfield region typical for acetylenic carbons. The carbons of the isopropyl groups will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>97%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm.

  • Data Processing: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

molecular_structure cluster_molecule This compound cluster_isopropyl1 Isopropyl 1 cluster_isopropyl2 Isopropyl 2 cluster_isopropyl3 Isopropyl 3 Si Si C1 C Si->C1 σ-bond C3 CH Si->C3 C6 CH Si->C6 C9 CH Si->C9 C2 C C1->C2 C≡C H1 H C2->H1 σ-bond C4 CH3 C3->C4 C5 CH3 C3->C5 C7 CH3 C6->C7 C8 CH3 C6->C8 C10 CH3 C9->C10 C11 CH3 C9->C11

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure this compound Tube NMR Tube Sample->Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Tube Spectrometer NMR Spectrometer (≥400 MHz) Tube->Spectrometer H1_Exp ¹H NMR Experiment Spectrometer->H1_Exp C13_Exp ¹³C NMR Experiment Spectrometer->C13_Exp FID_H1 ¹H FID H1_Exp->FID_H1 FID_C13 ¹³C FID C13_Exp->FID_C13 FT_H1 Fourier Transform FID_H1->FT_H1 FT_C13 Fourier Transform FID_C13->FT_C13 Spectrum_H1 ¹H NMR Spectrum FT_H1->Spectrum_H1 Spectrum_C13 ¹³C NMR Spectrum FT_C13->Spectrum_C13 Analysis Chemical Shifts, Multiplicities, Integration Spectrum_H1->Analysis Spectrum_C13->Analysis Structure Structure Verification Analysis->Structure

Stability of TIPS-Acetylene Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilyl (TIPS) acetylene (B1199291) is a widely utilized protected acetylene in organic synthesis, valued for its stability and ease of handling compared to acetylene gas. The bulky triisopropylsilyl group offers significant steric hindrance, rendering the acetylenic proton acidic enough for deprotonation and subsequent reactions while protecting the terminal alkyne from unwanted side reactions. This technical guide provides an in-depth analysis of the stability of TIPS-acetylene under various acidic and basic conditions, presenting available quantitative data, detailed experimental protocols for its cleavage, and mechanistic insights.

The stability of the TIPS protecting group is a critical consideration in multi-step syntheses. While generally robust, the Si-C bond in TIPS-acetylene can be cleaved under specific acidic or, more commonly, fluoride-mediated basic conditions. Understanding the limits of this stability is paramount for designing efficient and successful synthetic routes. Generally, the TIPS group is significantly more stable than the trimethylsilyl (B98337) (TMS) group, allowing for selective deprotection when both are present in a molecule.[1][2]

Quantitative Data on the Stability of TIPS-Acetylene

Direct quantitative kinetic data, such as pH-rate profiles or half-lives for the hydrolysis of the Si-C bond in TIPS-acetylene under a broad range of aqueous acidic and basic conditions, is not extensively available in the literature. The stability is most often discussed in the context of its removal (deprotection). The following tables summarize the conditions under which the cleavage of a TIPS-protected arylacetylene has been observed, providing an indication of its instability.

Table 1: Deprotection of a TIPS-Protected Arylacetylene Under Various Conditions [3]

EntryReagent(s)SolventTemperature (°C)Time (h)Yield of Deprotected Product (%)
aKOH (4.0 equiv)Xylene110515
bBu₄NF (TBAF) (2.0 equiv)THFReflux0.525
c10% HFTHF-MeOH23-No Reaction
dKF (1.5 equiv), AgNO₃ (1.5 equiv)MeOH233.552
eAgF (1.5 equiv)MeOH23-81

Data from a study on the deprotection of 4-(2-(triisopropylsilyl)ethynyl)benzaldehyde.[3]

Stability Under Acidic Conditions

The TIPS group is generally considered stable to a wide range of acidic conditions, a property that makes it a valuable protecting group in complex syntheses. However, strong acidic conditions can lead to its cleavage.

Mechanism of Acid-Catalyzed Desilylation

The acid-catalyzed cleavage of the Si-C bond in alkynylsilanes is thought to proceed via protonation of the alkyne, which increases the electrophilicity of the silicon-bearing carbon, followed by nucleophilic attack.

G cluster_acid Acid-Catalyzed Cleavage TIPS_acetylene R-C≡C-Si(iPr)₃ protonated_alkyne R-C≡C(H⁺)-Si(iPr)₃ TIPS_acetylene->protonated_alkyne H⁺ intermediate [R-C=C(H)-Si(iPr)₃]⁺ protonated_alkyne->intermediate product R-C≡CH intermediate->product + Nu⁻ - Nu-Si(iPr)₃ silyl_product X-Si(iPr)₃

Figure 1: Proposed pathway for acid-catalyzed desilylation.

While specific kinetic data for TIPS-acetylene is scarce, it is known to be resistant to conditions such as 10% aqueous HF in a THF/methanol mixture at room temperature.[3] Stronger acids or Lewis acids may effect cleavage, but these conditions are often harsh and can affect other functional groups.

Stability Under Basic Conditions

The Si-C bond in TIPS-acetylene is generally stable to non-fluoride bases. For instance, treatment with potassium hydroxide (B78521) in xylene at high temperatures results in only a low yield of the deprotected alkyne.[3] However, the presence of fluoride (B91410) ions dramatically increases the lability of the TIPS group.

Mechanism of Fluoride-Mediated Desilylation

The high affinity of fluoride for silicon is the driving force for the cleavage of the Si-C bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the terminal alkyne.

G cluster_base Fluoride-Mediated Cleavage TIPS_acetylene R-C≡C-Si(iPr)₃ pentacoordinate_si [R-C≡C-Si(iPr)₃F]⁻ TIPS_acetylene->pentacoordinate_si + F⁻ acetylide R-C≡C⁻ pentacoordinate_si->acetylide silyl_fluoride F-Si(iPr)₃ pentacoordinate_si->silyl_fluoride product R-C≡CH acetylide->product H⁺ workup

Figure 2: Mechanism of fluoride-mediated desilylation.

Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent for this transformation, typically used in an organic solvent like tetrahydrofuran (B95107) (THF).[4][5]

Experimental Protocols

The following are detailed experimental protocols for the deprotection of TIPS-acetylenes, which represent conditions under which the compound is unstable.

Protocol 1: Fluoride-Mediated Deprotection with TBAF[4]

This protocol describes the general procedure for the removal of a TIPS group from an alkyne using tetrabutylammonium fluoride.

Materials:

  • TIPS-protected alkyne

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected alkyne in anhydrous THF.

  • To the stirred solution, add 1.1 - 1.5 equivalents of a 1 M solution of TBAF in THF.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired terminal alkyne.

G start Dissolve TIPS-alkyne in THF add_tbaf Add TBAF (1.1-1.5 equiv) start->add_tbaf monitor Monitor by TLC add_tbaf->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Terminal Alkyne purify->end

Figure 3: Workflow for TBAF-mediated deprotection.

Protocol 2: Silver-Mediated Deprotection with AgF[1]

This protocol offers an alternative, mild method for the removal of the TIPS group.

Materials:

  • TIPS-protected acetylene

  • Silver(I) fluoride (AgF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a 0.1 M solution of the TIPS-protected acetylene in degassed methanol.

  • In the dark (e.g., by covering the reaction flask with aluminum foil), add 1.5 equivalents of AgF to the solution.

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add 3 equivalents of 1 M HCl and stir for 10 minutes.

  • Filter the mixture and wash the solid with dichloromethane.

  • Combine the filtrates and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude terminal alkyne, which can be further purified if necessary.

Conclusion

TIPS-acetylene exhibits considerable stability under a wide range of reaction conditions, particularly in comparison to TMS-acetylene, making it a preferred choice for the protection of terminal alkynes in complex organic syntheses. Its stability is most notably challenged by fluoride-based reagents, which provide a reliable and generally mild method for its removal. While robust to many acidic and non-fluoride basic conditions, forcing conditions with strong acids or bases at elevated temperatures can lead to cleavage of the Si-C bond, albeit often with low efficiency. The provided protocols for deprotection serve as a practical guide to the conditions under which TIPS-acetylene is labile, enabling researchers to strategically plan its use and removal in their synthetic endeavors. Further quantitative studies on the kinetics of TIPS-acetylene hydrolysis would be beneficial for a more complete understanding of its stability profile.

References

The Triisopropylsilyl (TIPS) Group: A Robust Shield in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the success of complex multi-step syntheses. Among the arsenal (B13267) of available options for hydroxyl protection, the triisopropylsilyl (TIPS) ether stands out for its exceptional stability and reliability. This technical guide provides an in-depth analysis of the core advantages of the TIPS protecting group, supported by quantitative data, detailed experimental protocols, and visual aids to inform its application in demanding synthetic endeavors.

The triisopropylsilyl group is a sterically hindered silyl (B83357) ether used for the temporary protection of alcohols. Its three bulky isopropyl substituents sterically encumber the silicon atom, rendering the silyl ether highly resistant to cleavage under a wide range of reaction conditions. This robustness is a key advantage in complex synthetic sequences where other, more labile protecting groups might fail.

Key Advantages of the TIPS Protecting Group

The primary advantages of employing a TIPS protecting group stem from its pronounced steric bulk, which confers exceptional stability. This stability is particularly advantageous in multi-step syntheses requiring orthogonal protection strategies, where selective deprotection of other functional groups is necessary while the TIPS-protected alcohol remains intact.

  • High Stability to Acidic and Basic Conditions: TIPS ethers are significantly more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) ethers.[1][2] This allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

  • Robustness Towards Various Reagents: The TIPS group is resistant to a variety of reagents that would cleave other silyl ethers, including some organometallic reagents and mild oxidizing or reducing agents.[3]

  • Selective Deprotection: While highly stable, TIPS ethers can be reliably removed under specific conditions, most commonly using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[4] This allows for its selective removal in the presence of even more robust protecting groups. The significant stability difference between TIPS and other silyl ethers enables selective deprotection schemes. For instance, a less hindered silyl ether like TES can be cleaved in the presence of a TIPS group.[5]

  • Utility in Complex Molecule Synthesis: The robust nature of the TIPS group has made it invaluable in the total synthesis of complex natural products and in the development of pharmaceutical agents, where numerous synthetic transformations are required.[6]

Quantitative Stability Data

The stability of a silyl ether is directly related to the steric hindrance around the silicon atom. The following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the superior stability of the TIPS group.

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
Triisopropylsilyl TIPS 700,000
tert-ButyldiphenylsilylTBDPS5,000,000
Silyl EtherAbbreviationRelative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000
Triisopropylsilyl TIPS 100,000
tert-ButyldiphenylsilylTBDPS~20,000

Experimental Protocols

Detailed methodologies for the introduction and removal of the TIPS protecting group are provided below.

Protocol 1: Protection of a Primary Alcohol with Triisopropylsilyl Chloride (TIPSCl)

This protocol describes the silylation of a primary alcohol using TIPSCl and imidazole (B134444) as a base.

Materials:

  • Primary alcohol

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add TIPSCl (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired TIPS-protected alcohol.[7]

Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the standard procedure for the cleavage of a TIPS ether using a fluoride source.

Materials:

  • TIPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (approximately 0.1 M solution).

  • To the stirred solution at room temperature, add the 1 M solution of TBAF in THF (1.5 - 3.0 equivalents).

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[4]

Visualizing Key Concepts

The following diagrams illustrate the relationships and workflows discussed in this guide.

silyl_ether_stability cluster_stability Relative Stability TMS TMS TES TES TMS->TES Increasing Stability TBS TBS TES->TBS Increasing Stability TIPS TIPS TBS->TIPS Increasing Stability TBDPS TBDPS TIPS->TBDPS Increasing Stability

Caption: Relative stability of common silyl protecting groups.

protection_deprotection_workflow Start Alcohol (R-OH) Protection Protection (TIPSCl, Imidazole, DMF) Start->Protection Protected TIPS-Protected Alcohol (R-OTIPS) Protection->Protected Reaction Synthetic Transformation(s) (e.g., Grignard, Oxidation) Protected->Reaction Deprotection Deprotection (TBAF, THF) Protected->Deprotection Reaction->Protected TIPS group remains intact Product Deprotected Alcohol (R-OH) Deprotection->Product

Caption: General workflow for alcohol protection and deprotection using a TIPS group.

orthogonal_strategy Start Substrate with two alcohols (HO-R-OH) Protect1 Protect primary alcohol (TBSCl, Imidazole) Start->Protect1 Intermediate1 TBSO-R-OH Protect1->Intermediate1 Protect2 Protect secondary alcohol (TIPSCl, Imidazole) Intermediate1->Protect2 Intermediate2 TBSO-R-OTIPS Protect2->Intermediate2 Reaction Reaction at another site Intermediate2->Reaction Deprotect1 Selective Deprotection of TBS (e.g., mild acid) Intermediate2->Deprotect1 Reaction->Intermediate2 Both protecting groups stable Intermediate3 HO-R-OTIPS Deprotect1->Intermediate3 Deprotect2 Deprotection of TIPS (TBAF, THF) Intermediate3->Deprotect2 Product Diol Product (HO-R-OH) Deprotect2->Product

Caption: Orthogonal protection strategy using TBS and TIPS groups.

References

A Technical Guide to High-Purity (Triisopropylsilyl)acetylene for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity (Triisopropylsilyl)acetylene (TIPS-acetylene), a critical reagent in modern pharmaceutical synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its synthesis, application in cross-coupling reactions, and deprotection.

Introduction to this compound

This compound is an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures required for novel drug candidates. The sterically demanding triisopropylsilyl (TIPS) group serves as an effective protecting group for the terminal alkyne. This protection allows for selective reactions at other sites of a molecule and prevents the undesired homocoupling of the alkyne (Glaser coupling).[1] The stability of the TIPS group to a wide range of reaction conditions, compared to smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS), makes it a preferred choice in multi-step syntheses.[2][3]

High-purity TIPS-acetylene is crucial in drug development to ensure the efficacy, safety, and reproducibility of synthetic routes. Impurities can lead to unpredictable side reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and complicate purification processes.

Commercial Suppliers and Specifications

High-purity this compound is commercially available from a number of reputable chemical suppliers. The typical purity levels offered are ≥97%, with some suppliers providing grades of 98% or higher. It is generally supplied as a clear, colorless liquid.

SupplierReported Purity
Sigma-Aldrich (MilliporeSigma)97%[4]
TCI Chemicals>95.0% (GC)[2]
Otto Chemie Pvt. Ltd.98%
Chem-Impex International≥ 97% (GC)
LookChem99%[2]
ChemicalBook98.0%, 99%[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its safe handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Formula C₁₁H₂₂Si[5]
Molecular Weight 182.38 g/mol [4]
Appearance Clear, colorless liquid[2][5]
Boiling Point 50-52 °C at 0.6 mmHg[4]
230.7 °C at 760 mmHg[5]
Density 0.813 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4527[4]
Flash Point 56 °C (closed cup)[3]
Solubility Miscible with organic solvents.[3]
CAS Number 89343-06-6[4]

Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It is incompatible with strong acids, bases, and oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key applications of high-purity this compound in a drug development context.

Synthesis of High-Purity this compound

The synthesis of TIPS-acetylene is typically achieved through the reaction of triisopropylchlorosilane with acetylene (B1199291).[5][6] The following protocol is a representative procedure.

Reaction: (CH₃)₂CH]₃SiCl + HC≡CH → [(CH₃)₂CH]₃SiC≡CH + HCl

Materials:

  • Triisopropylchlorosilane

  • Acetylene gas, purified

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice/acetone bath

  • Standard Schlenk line and glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

  • Bubble purified acetylene gas through the cold THF for 30 minutes to create a saturated solution.

  • Slowly add one equivalent of n-BuLi solution to the flask while maintaining the temperature at -78 °C. Stir the resulting lithium acetylide suspension for 30 minutes.

  • Slowly add one equivalent of triisopropylchlorosilane to the suspension at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.[6][7][8] The boiling point of 50-52 °C at 0.6 mmHg is a key indicator of the pure product.[4] The purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Triisopropylchlorosilane + Acetylene in THF start->reactants cooling Cool to -78°C reactants->cooling nBuLi Add n-BuLi cooling->nBuLi stir1 Stir 30 min nBuLi->stir1 add_TIPSCl Add Triisopropylchlorosilane stir1->add_TIPSCl warm Warm to RT, Stir Overnight add_TIPSCl->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Ether quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill analyze GC-MS Analysis distill->analyze product High-Purity TIPS-acetylene analyze->product

Synthesis and Purification of this compound.
Application in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] It is widely used in the synthesis of pharmaceutical intermediates.[9]

Reaction: Ar-X + HC≡CSi(i-Pr)₃ → Ar-C≡CSi(i-Pr)₃ (where Ar = aryl or heteroaryl, X = I, Br, OTf)

Materials:

  • Aryl halide (e.g., 4-iodobenzonitrile)

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add the anhydrous solvent and the amine base (2.0 eq.).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add this compound (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira_Coupling cluster_reaction Sonogashira Coupling cluster_workup Workup & Purification reactants Aryl Halide + TIPS-acetylene reaction_mixture Reaction Mixture reactants->reaction_mixture catalysts PdCl2(PPh3)2 + CuI catalysts->reaction_mixture base Amine Base (TEA/DIPA) base->reaction_mixture solvent Anhydrous Solvent (THF/DMF) solvent->reaction_mixture filter Filter through Celite reaction_mixture->filter Reaction Completion wash Wash with Water & Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Coupled Product chromatography->final_product

Workflow for a Sonogashira Cross-Coupling Reaction.
Deprotection of the TIPS Group

The removal of the TIPS protecting group to reveal the terminal alkyne is a crucial step in many synthetic pathways. Fluoride-based reagents are commonly employed for this transformation.

4.3.1. Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF)

Reaction: Ar-C≡CSi(i-Pr)₃ + TBAF → Ar-C≡CH

Materials:

  • TIPS-protected alkyne

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the TIPS-protected alkyne in anhydrous THF (approximately 0.1 M concentration).[10]

  • To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).[10]

  • Monitor the reaction progress by TLC.[10]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[10]

  • Extract the aqueous layer with ethyl acetate.[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the terminal alkyne.

4.3.2. Deprotection using Silver Fluoride (AgF)

This method is particularly useful for substrates sensitive to basic conditions.

Reaction: Ar-C≡CSi(i-Pr)₃ + AgF → Ar-C≡CH

Materials:

  • TIPS-protected alkyne

  • Silver fluoride (AgF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed solution of the TIPS-protected alkyne (1.0 eq., 0.1 M in MeOH), add AgF (1.5 eq.) in the dark (cover the reaction flask with aluminum foil).[11]

  • Stir the reaction mixture at room temperature.[11]

  • After consumption of the starting material as indicated by TLC analysis, add 1 M HCl (3 eq.).[11]

  • Stir the mixture for 10 minutes and then filter.[11]

  • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[11]

  • Purify the residue by column chromatography on silica gel to yield the terminal alkyne.[11]

Deprotection_Pathways cluster_TBAF TBAF Deprotection cluster_AgF AgF Deprotection start_node TIPS-Protected Alkyne tbaf_reagent Add TBAF in THF start_node->tbaf_reagent agf_reagent Add AgF in MeOH (dark) start_node->agf_reagent tbaf_quench Quench with NaHCO3 tbaf_reagent->tbaf_quench tbaf_workup Aqueous Workup tbaf_quench->tbaf_workup end_node Terminal Alkyne tbaf_workup->end_node agf_quench Quench with HCl agf_reagent->agf_quench agf_workup Filter & Aqueous Workup agf_quench->agf_workup agf_workup->end_node

Deprotection Pathways for TIPS-Protected Alkynes.

Conclusion

High-purity this compound is a cornerstone reagent for the synthesis of complex organic molecules in the pharmaceutical industry. Its robust nature and the well-established protocols for its use in key transformations like the Sonogashira coupling make it an invaluable asset for drug discovery and development professionals. The detailed information and protocols provided in this guide are intended to facilitate its effective and safe utilization in the laboratory.

References

Silyl-Protected Acetylenes: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic chemistry, terminal alkynes are invaluable building blocks for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. However, the acidic proton of the C-H bond in terminal acetylenes can interfere with many synthetic transformations. To circumvent this, protecting groups are employed to temporarily mask this reactive site. Among the various protecting groups available, silyl (B83357) groups have emerged as the most versatile and widely used for terminal alkynes. This technical guide provides an in-depth overview of silyl-protected acetylenes, covering their synthesis, deprotection, and diverse applications in modern organic synthesis, with a focus on their role in cross-coupling reactions.

The Role and Advantages of Silyl Protecting Groups

Trialkylsilyl groups are frequently used to protect the terminal C-H of an alkyne.[1] This strategy is supported by the fact that both the introduction and removal of the silyl group can be accomplished in high yield under a variety of mild conditions.[2] The presence of a silyl group not only protects the acidic proton but also imparts several advantageous properties. Bulky trialkylsilyl groups provide stability and ease of handling compared to the gaseous and highly reactive acetylene (B1199291).[3] Furthermore, the steric and electronic properties of the silyl group can influence the regioselectivity of reactions at the triple bond.[2] The trimethylsilyl (B98337) (TMS) group, for instance, can enhance the thermal stability of alkynyl systems.[2]

The stability of silyl protecting groups varies depending on the steric bulk of the alkyl substituents on the silicon atom. The general order of stability of common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[4] A similar trend is observed for their stability towards fluoride-mediated cleavage.[4] This differential stability allows for selective protection and deprotection strategies in multi-step syntheses.[1]

Synthesis of Silyl-Protected Acetylenes

The most common method for the synthesis of silyl-protected acetylenes is the deprotonative silylation of a terminal alkyne.[5] This involves treating the alkyne with a strong base, typically an organolithium reagent like n-butyllithium (nBuLi), followed by quenching the resulting acetylide with an electrophilic silylating agent, such as a trialkylsilyl chloride.[5]

Alternatively, catalytic methods have been developed to avoid the use of stoichiometric amounts of strong bases. A metal-free approach utilizes a quaternary ammonium (B1175870) pivalate (B1233124) catalyst with N,O-bis(silyl)acetamides as the silylating agents, proceeding under mild conditions and tolerating a range of functional groups.[6][7][8] Another catalytic system employs catalytic amounts of iron(III) chloride for the synthesis of ynones from silylated alkynes and acetic anhydride (B1165640) under mild conditions.[5] Furthermore, a direct dehydrogenative cross-coupling of terminal alkynes with hydrosilanes, catalyzed by simple bases like NaOH or KOH, provides a convenient route to silylacetylenes.[2]

Experimental Protocol: General Procedure for the Silylation of a Terminal Alkyne using n-Butyllithium

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The terminal alkyne (1.0 equiv) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 equiv) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour.

  • Silylation: The trialkylsilyl chloride (1.1 equiv) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired silyl-protected acetylene.

Deprotection of Silyl-Protected Acetylenes

The removal of the silyl protecting group, a process known as protiodesilylation, is a crucial step to regenerate the terminal alkyne for subsequent transformations. A variety of methods are available, and the choice of reagent depends on the nature of the silyl group and the presence of other functional groups in the molecule.[1]

For the cleavage of less bulky silyl groups like trimethylsilyl (TMS), mild conditions such as potassium carbonate in methanol (B129727) are often sufficient.[1] For more sterically hindered groups like triisopropylsilyl (TIPS), a stronger fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF) in THF is typically employed.[1][9]

Silver salts have also been shown to be effective for the deprotection of silylacetylenes. Silver fluoride can be used for the facile deprotection of bulky (trialkylsilyl)acetylenes, proceeding through a silver acetylide intermediate that is subsequently hydrolyzed with acid.[9] Catalytic amounts of silver nitrate (B79036) or silver triflate can selectively deprotect TMS-protected acetylenes in the presence of other silyl ethers.[10][11]

Silyl GroupDeprotection Reagent(s)ConditionsReference(s)
TMS K₂CO₃/MeOHRoom Temperature[1]
TMS AgNO₃ or AgOTf (catalytic)Acetone/Water/DCM, Room Temperature[10]
TMS DBURoom Temperature[12]
TES TBAF/THFRoom Temperature[1]
TIPS TBAF/THFRoom Temperature[9]
TIPS AgF, then H₃O⁺Acetonitrile, Room Temperature[9]

Experimental Protocol: General Procedure for the Deprotection of a TIPS-Protected Acetylene using TBAF

  • Preparation: The TIPS-protected acetylene (1.0 equiv) is dissolved in THF in a round-bottom flask.

  • Reaction: A 1.0 M solution of TBAF in THF (1.1 equiv) is added to the solution at room temperature.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne.[9]

Applications in Cross-Coupling Reactions

Silyl-protected acetylenes are indispensable reagents in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds.[13]

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15] Silyl-protected acetylenes are frequently used as surrogates for acetylene itself, preventing side reactions such as the double coupling of acetylene.[16] The silyl group can be removed in situ or in a subsequent step to yield the desired terminal or internal alkyne.[14][17] The use of silyl-protected alkynes has been instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals.[14]

Sonogashira_Coupling ArylHalide Aryl/Vinyl Halide (R-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition PdII_complex R-Pd(II)-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation SilylAlkyne Silyl-Protected Alkyne (R'-C≡C-SiR₃) SilylAlkyne->Transmetalation Deprotection CuI Cu(I) Cocatalyst CuI->Transmetalation PdII_alkynyl R-Pd(II)-C≡C-R' Transmetalation->PdII_alkynyl ReductiveElimination Reductive Elimination PdII_alkynyl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product (R-C≡C-R') ReductiveElimination->Product Glaser_Hay_Coupling TerminalAlkyne 2 x Terminal Alkyne (R-C≡C-H) Coupling Oxidative Coupling TerminalAlkyne->Coupling SilylAlkyne 2 x Silyl-Protected Alkyne (R-C≡C-SiR₃) Deprotection Deprotection SilylAlkyne->Deprotection Deprotection->TerminalAlkyne Cu_Catalyst Cu(I) Catalyst (e.g., CuCl) Cu_Catalyst->Coupling Oxidant Oxidant (e.g., O₂) Oxidant->Coupling Product Symmetrical 1,3-Diyne (R-C≡C-C≡C-R) Coupling->Product

References

Methodological & Application

Application Notes and Protocols for the Deprotection of (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triisopropylsilyl (TIPS) group is a sterically demanding protecting group frequently employed for terminal alkynes in multistep organic synthesis. Its bulk provides significant stability across a wide range of reaction conditions. However, the efficient and clean removal of the TIPS group is a critical step to liberate the terminal alkyne for subsequent transformations. This document provides detailed protocols for the deprotection of (triisopropylsilyl)acetylene using various reagents and summarizes the quantitative data for comparison.

Deprotection Methodologies

The cleavage of the silicon-carbon bond in TIPS-acetylenes is most commonly achieved using fluoride-based reagents or under specific basic conditions. The choice of method depends on the substrate's sensitivity and the presence of other functional groups.

  • Silver-Mediated Deprotection: Silver fluoride (B91410) (AgF) offers a mild and highly effective method for the deprotection of even sterically hindered silylacetylenes, affording terminal alkynes in good to excellent yields.[1][2][3] The reaction proceeds through a silver acetylide intermediate, which is subsequently hydrolyzed.[1]

  • Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silyl (B83357) protecting groups.[4] While effective for TIPS-acetylenes, reaction conditions may require careful control.[5][6]

  • Base-Mediated Deprotection: A simple and mild method utilizing potassium carbonate in methanol (B129727) is often effective for less hindered silylacetylenes like trimethylsilyl (B98337) (TMS) acetylene.[7][8] While it can be applied to TIPS-acetylenes, its efficacy may be lower compared to fluoride-based methods due to the steric bulk of the TIPS group.

Experimental Protocols

This protocol is adapted from literature procedures demonstrating high efficiency.[1][5]

Materials:

  • This compound substrate

  • Silver fluoride (AgF)

  • Acetonitrile (B52724) (MeCN) or Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Celite or silica (B1680970) gel for filtration

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the this compound substrate in anhydrous acetonitrile or methanol to a concentration of 0.1 M.

  • Add silver fluoride (1.5 equivalents) to the stirred solution in the dark.

  • Stir the reaction mixture at room temperature for 3 to 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][3]

  • Upon completion, add 1 M HCl (2.0 - 3.0 equivalents) to the reaction mixture and stir for an additional 5-10 minutes.[1][5]

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution through a pad of Celite or silica gel and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.[1]

This protocol is a general method for silyl group removal.[4]

Materials:

  • This compound substrate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the this compound substrate in anhydrous THF (approximately 0.1 M concentration).

  • To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

This protocol provides a milder, fluoride-free alternative.[7]

Materials:

  • This compound substrate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the this compound substrate in methanol.

  • Add anhydrous potassium carbonate (catalytic to stoichiometric amounts can be tested, starting with 0.2-0.5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.[7]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and yields for the deprotection of various this compound derivatives using the silver fluoride method, as reported in the literature.[3]

EntrySubstrateProductReagent/SolventTime (h)Yield (%)
14-(Triisopropylsilyl)ethynylbenzaldehyde4-EthynylbenzaldehydeAgF / MeOH3.581
21-(4-(Triisopropylsilyl)ethynylphenyl)ethanone1-(4-Ethynylphenyl)ethanoneAgF / MeOH3.585
34-(Triisopropylsilyl)ethynylbenzonitrile4-EthynylbenzonitrileAgF / MeOH3.588
41-Nitro-4-((triisopropylsilyl)ethynyl)benzene1-Ethynyl-4-nitrobenzeneAgF / MeOH3.592
52-((Triisopropylsilyl)ethynyl)pyridine2-EthynylpyridineAgF / MeOH4.075
63-((Triisopropylsilyl)ethynyl)quinoline3-EthynylquinolineAgF / MeOH4.082
72-((Triisopropylsilyl)ethynyl)pyrimidine2-EthynylpyrimidineAgF / MeOH4.055

Mandatory Visualization

Deprotection_Workflow Start Start: This compound Substrate Reaction Deprotection Reaction: - Reagent Addition - Stirring at RT Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing & Drying Reaction->Workup Purification Purification: - Filtration - Concentration - Column Chromatography Workup->Purification End End: Terminal Alkyne Product Purification->End

Caption: General experimental workflow for the deprotection of this compound.

References

(Triisopropylsilyl)acetylene: A Versatile Precursor for the Synthesis of Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Triisopropylsilyl)acetylene (TIPS-acetylene) is a crucial reagent in modern organic synthesis, serving as a protected form of acetylene. Its bulky triisopropylsilyl (TIPS) group provides exceptional stability, allowing for selective functionalization of complex molecules. This document provides detailed application notes and experimental protocols for the use of TIPS-acetylene as a precursor to a wide array of functionalized alkynes. Key applications covered include Sonogashira cross-coupling reactions, deprotection strategies, and subsequent transformations of the resulting terminal alkynes into valuable chemical entities.

Introduction: The Role of TIPS-acetylene in Modern Synthesis

Terminal alkynes are fundamental building blocks in organic chemistry, participating in a variety of powerful transformations such as carbon-carbon bond formations, cycloadditions, and metal-catalyzed reactions. However, the acidic proton of terminal alkynes can interfere with many synthetic steps. The triisopropylsilyl (TIPS) group serves as an effective protecting group for the terminal alkyne proton, offering significant steric hindrance that enhances its stability under various reaction conditions, including those involving strong bases and nucleophiles.[1]

The general workflow for utilizing TIPS-acetylene as a precursor for functionalized alkynes involves three key stages:

  • Carbon-Carbon Bond Formation: Typically, a Sonogashira cross-coupling reaction is employed to couple TIPS-acetylene with aryl or vinyl halides, introducing the protected ethynyl (B1212043) moiety onto a target scaffold.

  • Deprotection: The TIPS group is selectively removed to unveil the terminal alkyne.

  • Functionalization: The newly generated terminal alkyne is then subjected to a variety of transformations to install desired functional groups.

This strategic approach allows for the late-stage introduction of an alkyne functionality, a valuable tool in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Cross-Coupling of this compound

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The use of TIPS-acetylene in this reaction allows for the efficient synthesis of TIPS-protected aryl and vinyl alkynes.

A variety of palladium catalysts, copper(I) co-catalysts, bases, and solvents can be employed to achieve high yields of the desired coupled products. The choice of reaction conditions is often dependent on the reactivity of the aryl halide.

Table 1: Selected Examples of Sonogashira Coupling of this compound with Aryl Halides [3][4][5][6]

EntryAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295
24-IodoanisolePd(OAc)₂ / XPhosEt₃N-80195
31-Bromo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601292
41-Bromo-4-fluorobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285
52-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601878
61,4-DibromobenzenePd(OAc)₂ / Ad₃PEt₃N-80183
74-ChlorobenzonitrilePd(OAc)₂ / XPhosEt₃N-80191

Note: The reactions in entries 2, 6, and 7 were performed under high-temperature ball-milling conditions.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (2-10 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. A suitable solvent (e.g., THF or Et₃N, deoxygenated) is added, followed by the base (e.g., Et₃N, 2-3 equiv) and this compound (1.1-1.5 equiv). The reaction mixture is stirred at the appropriate temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Deprotection of the TIPS Group

The removal of the bulky TIPS protecting group is a critical step to unmask the terminal alkyne for subsequent functionalization. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions, particularly to basic or fluoride-containing reagents.

Table 2: Comparison of Deprotection Methods for TIPS-Arylacetylenes [7][8]

EntryReagent (equiv.)SolventTemp. (°C)TimeYield (%)
1AgF (1.5)MeOH2330 min81
2AgNO₃ (1.5) / KF (1.5)MeOH233 h52
3TBAF (1.1)THFreflux2 hlow
4K₂CO₃ (cat.)MeOHRTVariesSubstrate dependent
5HF (10%)THF-MeOH2324 hNo Reaction

TBAF = Tetra-n-butylammonium fluoride (B91410)

The use of silver fluoride (AgF) in methanol (B129727) provides a mild and efficient method for the deprotection of TIPS-protected alkynes, even in the presence of sensitive functional groups like aldehydes.[7][8] Fluoride-based reagents like TBAF are also commonly used, although they can sometimes lead to side reactions or be less effective for sterically hindered substrates.[9]

Experimental Protocol: Deprotection of TIPS-Alkynes using AgF[7]

To a solution of the TIPS-protected alkyne (1.0 equiv) in methanol (0.1 M), silver fluoride (AgF, 1.5 equiv) is added in the dark (the flask can be wrapped in aluminum foil). The reaction mixture is stirred at room temperature (23 °C) and monitored by TLC. Upon complete consumption of the starting material, 1 M HCl (3 equiv) is added, and the mixture is stirred for an additional 10 minutes. The resulting precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude terminal alkyne is purified by column chromatography on silica gel.

Functionalization of Terminal Alkynes

Once the terminal alkyne is unmasked, it can be transformed into a wide range of functional groups, highlighting the versatility of TIPS-acetylene as a synthetic precursor.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed cycloaddition of a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[10]

To a solution of the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O), a freshly prepared solution of sodium ascorbate (B8700270) (10-20 mol%) in water is added, followed by a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 1-5 mol%) in water. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Hydroamination of Terminal Alkynes

The addition of an N-H bond across the carbon-carbon triple bond of a terminal alkyne provides a direct route to imines and enamines, which are valuable intermediates for the synthesis of amines and carbonyl compounds.

In a reaction vessel, phenylacetylene (B144264) (1.0 equiv) and aniline (B41778) (1.2 equiv) are mixed. To this mixture, a catalytic amount of [Ru₃(CO)₁₂] (e.g., 1 mol%) and NH₄PF₆ (e.g., 4 mol%) are added. The reaction is heated (e.g., to 100 °C) and stirred until the reaction is complete as monitored by GC-MS. The resulting imine can be purified by distillation or chromatography.

Carboxylation of Terminal Alkynes with CO₂

The direct carboxylation of terminal alkynes with carbon dioxide is an atom-economical method to synthesize propiolic acids, which are important precursors for pharmaceuticals and agrochemicals.

A dry reaction vessel is charged with the terminal alkyne (1.0 equiv) and a strong base such as cesium carbonate (Cs₂CO₃, 1.2-2.0 equiv) in a polar aprotic solvent like DMF. The vessel is purged with CO₂ (a balloon of CO₂ is often sufficient, or the reaction can be run under a CO₂ atmosphere). The mixture is heated (e.g., to 120 °C) and stirred for several hours. After cooling to room temperature, the reaction mixture is acidified with aqueous HCl and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the propiolic acid, which can be further purified by recrystallization or chromatography.

Visualized Workflows and Pathways

experimental_workflow cluster_protection Protection Strategy cluster_coupling C-C Bond Formation cluster_deprotection Deprotection cluster_functionalization Functionalization TIPS_acetylene This compound sonogashira Sonogashira Coupling (with Ar-X) TIPS_acetylene->sonogashira tips_aryl_alkyne TIPS-Protected Aryl Alkyne sonogashira->tips_aryl_alkyne deprotection TIPS Removal (e.g., AgF, TBAF) tips_aryl_alkyne->deprotection terminal_alkyne Terminal Aryl Alkyne deprotection->terminal_alkyne click_reaction CuAAC (Click) (with R-N₃) terminal_alkyne->click_reaction hydroamination Hydroamination (with R₂NH) terminal_alkyne->hydroamination carboxylation Carboxylation (with CO₂) terminal_alkyne->carboxylation functionalized_products Functionalized Alkynes (Triazoles, Imines, Propiolic Acids, etc.) click_reaction->functionalized_products hydroamination->functionalized_products carboxylation->functionalized_products

Caption: General workflow for synthesizing functionalized alkynes from TIPS-acetylene.

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L)₂ pd0->pdx Oxidative Addition (Ar-X) product Ar-C≡C-TIPS pd_acetylide Ar-Pd(II)-C≡C-TIPS(L)₂ pdx->pd_acetylide Transmetalation pd_acetylide->pd0 Reductive Elimination pd_acetylide->product cu_acetylide Cu-C≡C-TIPS cu_acetylide->pdx tips_acetylene HC≡C-TIPS tips_acetylene->cu_acetylide Deprotonation cu_x CuX base Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

This compound is an indispensable tool for the synthesis of functionalized alkynes. Its stability as a protecting group allows for the execution of a wide range of chemical transformations, most notably the Sonogashira coupling, prior to the unmasking of the reactive terminal alkyne. The subsequent functionalization of the deprotected alkyne opens up avenues to a vast array of complex molecules with applications in drug discovery, materials science, and beyond. The protocols outlined in this document provide a practical guide for researchers to effectively utilize TIPS-acetylene in their synthetic endeavors.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Alkynylation using (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed asymmetric alkynylation has emerged as a powerful and atom-economical method for the synthesis of chiral alkynes, which are valuable building blocks in medicinal chemistry and materials science. The use of (triisopropylsilyl)acetylene (TIPS-acetylene) as the alkyne source is particularly advantageous due to the bulky triisopropylsilyl protecting group. This group not only enhances the stability and handling of the acetylene (B1199291) but also plays a crucial role in achieving high levels of enantioselectivity in various transformations. This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric alkynylation of α,β-unsaturated ketones, nitroalkenes, and the asymmetric ring-opening of meso-azabenzonorbornadienes.

Key Features

  • High Enantioselectivity: The combination of a rhodium catalyst with chiral phosphine (B1218219) ligands, notably (R)-DTBM-segphos, consistently delivers products with high enantiomeric excess (ee).

  • Broad Substrate Scope: This methodology is applicable to a range of substrates, including acyclic and cyclic enones, various substituted nitroalkenes, and functionalized azabenzonorbornadienes.

  • Versatile Protecting Group: The TIPS group can be readily removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to afford the terminal alkyne without compromising the stereochemical integrity of the product.[1]

Applications in Drug Development

The chiral propargylamines and β-alkynyl carbonyl compounds synthesized through these methods are versatile intermediates. The alkyne moiety can be further elaborated through various transformations, including click chemistry, Sonogashira coupling, and reduction to alkanes or alkenes, providing access to a diverse array of complex chiral molecules with potential biological activity.

Data Presentation

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of α,β-Unsaturated Ketones
EntrySubstrate (Enone)ProductYield (%)ee (%)
11-Phenyl-2-buten-1-oneβ-alkynylketone9491
21-(Naphthalen-2-yl)prop-2-en-1-oneβ-alkynylketone9592
31-(Thiophen-2-yl)prop-2-en-1-oneβ-alkynylketone9391
41-Cyclohexylprop-2-en-1-oneβ-alkynylketone9095
5(E)-4-Phenylbut-3-en-2-oneβ-alkynylketone9693

Reaction Conditions: Enone (0.2 mmol), this compound (0.3 mmol), [Rh(OAc)(C₂H₄)₂]₂ (2.5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (B91453) (0.4 mL), 80 °C, 12 h.

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Nitroalkenes
EntrySubstrate (Nitroalkene)ProductYield (%)ee (%)
1β-Nitrostyreneβ-alkynylnitroalkane9497
21-(2-Naphthyl)-2-nitroetheneβ-alkynylnitroalkane9298
31-(4-Chlorophenyl)-2-nitroetheneβ-alkynylnitroalkane9597
41-(3-Methoxyphenyl)-2-nitroetheneβ-alkynylnitroalkane9396
5(E)-1-Nitro-4-phenylbut-1-eneβ-alkynylnitroalkane8895

Reaction Conditions: Nitroalkene (0.2 mmol), this compound (0.4 mmol), [Rh(OAc)(C₂H₄)₂]₂ (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.[2]

Table 3: Rhodium-Catalyzed Asymmetric Ring-Opening Alkynylation of meso-Azabenzonorbornadienes
EntrySubstrate (Azabenzonorbornadiene)ProductYield (%)ee (%)
1N-Tosyl-azabenzonorbornadiene2-alkynyl-1-aminodihydronaphthalene9399
2N-Tosyl-5-methyl-azabenzonorbornadiene2-alkynyl-1-aminodihydronaphthalene9499
3N-Tosyl-5-methoxy-azabenzonorbornadiene2-alkynyl-1-aminodihydronaphthalene9199
4N-Tosyl-5-fluoro-azabenzonorbornadiene2-alkynyl-1-aminodihydronaphthalene9099
5N-Tosyl-5-bromo-azabenzonorbornadiene2-alkynyl-1-aminodihydronaphthalene8398

Reaction Conditions: Azabenzonorbornadiene (0.4 mmol), this compound (0.2 mmol), [Rh(OAc)(C₂H₄)₂]₂ (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of α,β-Unsaturated Ketones

Materials:

  • Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂

  • Chiral ligand: (R)-DTBM-segphos

  • Substrate: α,β-Unsaturated ketone

  • Reagent: this compound

  • Solvent: Anhydrous 1,4-dioxane

  • Inert gas: Argon or Nitrogen

Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(OAc)(C₂H₄)₂]₂ (0.005 mmol, 2.5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

  • Add anhydrous 1,4-dioxane (0.2 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the α,β-unsaturated ketone (0.2 mmol, 1.0 equiv) to the catalyst mixture.

  • Add this compound (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired β-alkynylketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Nitroalkenes

Materials:

  • Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂

  • Chiral ligand: (R)-DTBM-segphos

  • Substrate: Nitroalkene

  • Reagent: this compound

  • Solvent: Anhydrous 1,4-dioxane

  • Inert gas: Argon or Nitrogen

Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine [Rh(OAc)(C₂H₄)₂]₂ (0.01 mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

  • Add anhydrous 1,4-dioxane (0.2 mL) and stir for 10 minutes at room temperature.

  • Add the nitroalkene (0.2 mmol, 1.0 equiv) followed by this compound (0.4 mmol, 2.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 80 °C for 12 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the β-alkynylnitroalkane.

  • The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Rhodium-Catalyzed Asymmetric Ring-Opening of meso-Azabenzonorbornadienes

Materials:

  • Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂

  • Chiral ligand: (R)-DTBM-segphos

  • Substrate: meso-Azabenzonorbornadiene

  • Reagent: this compound

  • Solvent: Anhydrous 1,4-dioxane

  • Inert gas: Argon or Nitrogen

Protocol:

  • To a Schlenk tube under an inert atmosphere, add [Rh(OAc)(C₂H₄)₂]₂ (0.01 mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

  • Add anhydrous 1,4-dioxane (0.2 mL) and stir the resulting solution at room temperature for 10 minutes.

  • Add the meso-azabenzonorbornadiene (0.4 mmol, 2.0 equiv) and this compound (0.2 mmol, 1.0 equiv).

  • Seal the tube and heat the mixture at 80 °C for 12 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-alkynyl-1-aminodihydronaphthalene.

  • Determine the enantiomeric excess by chiral HPLC analysis.[1]

Visualization of Reaction Mechanisms and Workflows

Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation

Catalytic_Cycle A Rh(I)-L B Oxidative Addition A->B TIPS-C≡CH C H-Rh(III)-L (Alkyne) B->C D Coordination C->D Enone E Enone-Rh(III)-H Complex D->E F Migratory Insertion E->F G Rh(III)-Enolate Intermediate F->G H Reductive Elimination G->H Product H->A

Caption: Proposed catalytic cycle for the conjugate alkynylation.

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Catalyst: [Rh(OAc)(C2H4)2]2 + (R)-DTBM-segphos in 1,4-dioxane under Argon start->prep add_reagents Add Substrate (Enone/Nitroalkene/ Azabenzonorbornadiene) and TIPS-acetylene prep->add_reagents reaction Heat Reaction Mixture (e.g., 80 °C, 12 h) add_reagents->reaction workup Cool to RT and Concentrate reaction->workup purification Purify by Flash Column Chromatography workup->purification analysis Characterize Product and Determine ee by Chiral HPLC purification->analysis end End analysis->end

Caption: General workflow for the asymmetric alkynylation.

References

Application Notes and Protocols: The Role of (Triisopropylsilyl)acetylene in the Synthesis of Silicon-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a versatile building block in organic synthesis and polymer chemistry. Its bulky triisopropylsilyl protecting group provides enhanced stability and solubility, making it a valuable monomer for the synthesis of novel silicon-containing polymers.[1][2] These polymers are of significant interest due to their unique thermal, mechanical, and electronic properties, which make them suitable for a wide range of applications, including high-performance coatings, advanced materials, and drug delivery systems.[1]

This document provides detailed application notes and experimental protocols for the synthesis of silicon-containing polymers using this compound and its derivatives.

Key Applications of this compound in Polymer Synthesis

The primary role of this compound in polymer synthesis is as a monomer or co-monomer in various polymerization reactions. The resulting polymers, poly(this compound) and its derivatives, possess a range of desirable properties stemming from the incorporation of the silicon-containing silyl (B83357) group.

Properties influenced by the triisopropylsilyl group:

  • Enhanced Thermal Stability: The strong silicon-carbon and silicon-oxygen bonds contribute to the high thermal stability of the resulting polymers.[1]

  • Improved Solubility: The bulky and nonpolar triisopropylsilyl groups increase the solubility of the polymer chains in common organic solvents, facilitating processing and characterization.

  • Tunable Refractive Index: The presence of silicon can modify the refractive index of the polymer, an important property for optical applications.

  • Gas Permeability: The introduction of bulky silyl groups can create free volume within the polymer matrix, leading to enhanced gas permeability.

Experimental Protocols

Protocol 1: Metathesis Polymerization of 4-Triisopropylsilylethynyl-phenylacetylene

This protocol describes the synthesis of a poly(phenylacetylene) derivative incorporating the triisopropylsilyl group, utilizing a tungsten-based metathesis catalyst.

Materials:

  • 4-Triisopropylsilylethynyl-phenylacetylene (monomer)

  • Tungsten(VI) chloride (WCl₆) (catalyst)

  • Tetraphenyltin (Ph₄Sn) (co-catalyst)

  • Toluene (anhydrous)

  • Methanol (B129727) (MeOH)

  • Methanol/Hydrochloric acid (MeOH/HCl) solution

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line or glovebox equipment

  • Round bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation:

    • In a 50 mL round bottom flask under an inert atmosphere (N₂), dissolve WCl₆ (95 mg, 20 mM) and Ph₄Sn (102.5 mg, 20 mM) in 6 mL of anhydrous toluene.

    • Stir the solution for 10-15 minutes at 0 °C.

  • Monomer Preparation:

    • In a separate flask, dissolve 4-triisopropylsilylethynyl-phenylacetylene (3.39 g, 12 mmol) in 6 mL of anhydrous toluene.

  • Polymerization:

    • Slowly add the monomer solution to the catalyst solution at 0 °C with vigorous stirring.

    • Continue stirring the reaction mixture at 0 °C for 24 hours. The solution will become increasingly viscous.

  • Quenching and Purification:

    • Quench the reaction by adding methanol to the viscous solution.

    • Isolate the polymer product and purify it by washing with a MeOH/HCl solution.

    • Dry the resulting polymer under vacuum at 80 °C.

Expected Yield: ~95%

Quantitative Data for Poly(4-triisopropylsilylethynyl-phenylacetylene)
ParameterValueReference
Number Average Molecular Weight (Mₙ)274 kg/mol
Polydispersity Index (PDI)1.90

Synthetic Pathways and Workflows

The synthesis of silicon-containing polymers from this compound derivatives can be visualized through the following workflows.

metathesis_polymerization cluster_catalyst Catalyst Preparation cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification WCl6 WCl₆ Catalyst Active Catalyst Solution WCl6->Catalyst Ph4Sn Ph₄Sn Ph4Sn->Catalyst Toluene1 Toluene (0 °C) Toluene1->Catalyst Reaction Polymerization (0 °C, 24h) Catalyst->Reaction Monomer 4-TIPS-ethynyl- phenylacetylene Monomer_sol Monomer Solution Monomer->Monomer_sol Toluene2 Toluene Toluene2->Monomer_sol Monomer_sol->Reaction Quench Quench with MeOH Reaction->Quench Purify Purify with MeOH/HCl Quench->Purify Dry Dry under vacuum Purify->Dry Final_Polymer Poly(4-TIPS-ethynyl- phenylacetylene) Dry->Final_Polymer

References

Application Notes and Protocols for Cross-Coupling Reactions with (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing (Triisopropylsilyl)acetylene in Sonogashira, Suzuki, and Stille cross-coupling reactions. These palladium-catalyzed methods are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.

Sonogashira Cross-Coupling of this compound

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This compound is an excellent substrate for this reaction, offering a bulky protecting group that can be advantageous in multi-step syntheses.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides under different catalytic conditions.

Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodotoluene (B166478)Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT395
1-Bromo-4-nitrobenzenePd(OAc)₂ (5) / XPhos (7.5)-Et₃NDioxane801288
2-IodopyridinePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NHTHFRT289
4-BromoanisolePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF100692
1,4-DibromobenzenePd(OAc)₂ (10) / Ad₃P (15)-Et₃NH₂O80195
Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with this compound

This protocol provides a detailed method for a typical Sonogashira coupling reaction.

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Substrate Addition: Add this compound (0.27 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper (in the traditional method).

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)XL2 trans-ArPd(II)XL2 Oxidative Addition->trans-ArPd(II)XL2 Transmetalation Transmetalation trans-ArPd(II)XL2->Transmetalation R-C≡C-Cu cis-ArPd(II)(C≡C-R)L2 cis-ArPd(II)(C≡C-R)L2 Transmetalation->cis-ArPd(II)(C≡C-R)L2 Reductive Elimination Reductive Elimination cis-ArPd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Acetylide Formation Cu(I) Acetylide Formation R-C≡C-H->Cu(I) Acetylide Formation CuI, Base R-C≡C-Cu R-C≡C-Cu Cu(I) Acetylide Formation->R-C≡C-Cu

A simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Sonogashira_Workflow Start Start Setup Combine Aryl Halide, Pd Catalyst, and CuI in a Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (Ar/N2) Setup->Inert Solvents Add Degassed Solvent and Base Inert->Solvents Alkyne Add (TIPS)acetylene Solvents->Alkyne React Stir at Appropriate Temperature and Monitor by TLC/GC-MS Alkyne->React Workup Quench Reaction and Filter through Celite React->Workup Extract Perform Aqueous Workup (NH4Cl, Brine) Workup->Extract Purify Dry, Concentrate, and Purify by Column Chromatography Extract->Purify End End Purify->End

Experimental workflow for a typical Sonogashira coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an aryl or vinyl halide or triflate. While this compound does not directly participate as the nucleophile, it can be readily converted to a boronate ester for subsequent coupling.

General Protocol: Two-Step Suzuki-Miyaura Coupling of this compound

This protocol outlines a general two-step procedure involving the initial borylation of this compound followed by the Suzuki-Miyaura coupling.

Step 1: Synthesis of (Triisopropylsilyl)ethynylboronate Ester

  • To a solution of this compound (1.0 equiv) in an anhydrous solvent such as THF, add a suitable base (e.g., n-BuLi) at low temperature (-78 °C).

  • After stirring for a short period, add a boronic ester precursor (e.g., pinacolborane or an trialkoxyborane).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the desired (Triisopropylsilyl)ethynylboronate ester.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol, 1.0 equiv)

  • (Triisopropylsilyl)ethynylboronate Ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, the boronate ester, and the base.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Catalyst and Solvent Addition: Add the palladium catalyst and the degassed solvent system.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[1]

  • Work-up and Purification: After completion, perform a standard aqueous work-up, followed by extraction, drying, and purification by column chromatography.[1]

Representative Data for Suzuki-Miyaura Coupling

The following table provides general yield data for Suzuki-Miyaura couplings of various aryl halides with arylboronic acids, which can be considered representative for the coupling of the corresponding (triisopropylsilyl)ethynylboronate ester.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095
1-Chloro-4-nitrobenzene4-Methylphenylboronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene10098
2-Bromopyridine3-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9091
Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)XL2 trans-ArPd(II)XL2 Oxidative Addition->trans-ArPd(II)XL2 Transmetalation Transmetalation trans-ArPd(II)XL2->Transmetalation Ar'-B(OR)2, Base cis-ArPd(II)Ar'L2 cis-ArPd(II)Ar'L2 Transmetalation->cis-ArPd(II)Ar'L2 Reductive Elimination Reductive Elimination cis-ArPd(II)Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or triflate. Similar to the Suzuki reaction, this compound is typically converted to an organostannane derivative for use in Stille couplings.

General Protocol: Two-Step Stille Coupling of this compound

Step 1: Synthesis of (Triisopropylsilyl)ethynyltributylstannane

  • Deprotonate this compound (1.0 equiv) with a strong base like n-BuLi at low temperature.

  • Quench the resulting acetylide with tributyltin chloride (Bu₃SnCl) to form the desired stannylacetylene.

  • Purify the product, typically by distillation or chromatography.

Step 2: Stille Coupling

Materials:

  • Aryl Halide (e.g., 2-Iodopyridine) (1.0 mmol, 1.0 equiv)

  • (Triisopropylsilyl)ethynyltributylstannane (1.1 mmol, 1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Anhydrous Toluene or DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the aryl halide and the stannylacetylene in the anhydrous solvent.[2]

  • Inert Atmosphere: Thoroughly degas the solution by bubbling with an inert gas or by freeze-pump-thaw cycles.[2]

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.[2]

  • Reaction: Heat the reaction mixture (typically 80-110 °C) and monitor its progress.[2]

  • Work-up and Purification: Upon completion, cool the reaction, remove the solvent, and purify the crude product. Purification often involves treatment with a fluoride (B91410) source (e.g., KF solution) to remove tin byproducts, followed by column chromatography.[3]

Representative Data for Stille Coupling

This table shows general yields for Stille couplings, which are indicative of the expected outcomes for the coupling of (triisopropylsilyl)ethynylstannane.

Aryl HalideOrganostannaneCatalyst (mol%)SolventTemp. (°C)Yield (%)
IodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)THF6592
4-BromotoluenePhenyltributylstannanePd₂(dba)₃ (1.5) / P(o-tol)₃ (6)Toluene10085
2-Bromothiophene2-ThienyltributylstannanePdCl₂(PPh₃)₂ (3)DMF8090
Reaction Mechanism

The Stille coupling follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)XL2 trans-ArPd(II)XL2 Oxidative Addition->trans-ArPd(II)XL2 Transmetalation Transmetalation trans-ArPd(II)XL2->Transmetalation R-SnBu3 cis-ArPd(II)RL2 cis-ArPd(II)RL2 Transmetalation->cis-ArPd(II)RL2 Reductive Elimination Reductive Elimination cis-ArPd(II)RL2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes: (Triisopropylsilyl)acetylene as a Versatile C2 Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene, commonly abbreviated as TIPS-acetylene, has emerged as an indispensable reagent in modern organic synthesis. Its bulky triisopropylsilyl protecting group offers significant stability, allowing it to serve as a robust C2 synthon for the introduction of an ethynyl (B1212043) or ethylene (B1197577) moiety into a wide array of organic molecules. This stability, coupled with well-established deprotection protocols, makes TIPS-acetylene a versatile building block in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials.[1][2]

Key Applications:

  • Alkynylating Agent in Cross-Coupling Reactions: TIPS-acetylene is widely employed in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds between a terminal alkyne and aryl or vinyl halides.[3][4]

  • Nucleophile in Conjugate Addition Reactions: It can participate in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated ketones, yielding β-alkynyl ketones with high stereoselectivity.[5][6]

  • Precursor to Terminal Alkynes: The TIPS group can be selectively removed under mild conditions to unveil the terminal alkyne, which can then be used in further transformations.[1][7][8]

  • Building Block for Polyynes and Enynes: Through iterative coupling and deprotection steps, TIPS-acetylene serves as a fundamental unit in the synthesis of conjugated polyynes and enynes.[9]

Logical Workflow for Utilizing TIPS-Acetylene as a C2 Synthon

The general workflow for employing this compound as a C2 synthon involves two key stages: the introduction of the TIPS-protected ethynyl group into a target molecule and the subsequent deprotection to either yield the terminal alkyne or a saturated two-carbon linker after reduction.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection & Further Transformation start Starting Material (e.g., Aryl Halide, Enone) reaction This compound + Catalyst start->reaction Coupling Partner product TIPS-Protected Alkynylated Product reaction->product deprotection Deprotection Reagent (e.g., TBAF, AgF) product->deprotection terminal_alkyne Terminal Alkyne deprotection->terminal_alkyne further_reactions Further Transformations (e.g., Click Chemistry, Reduction) terminal_alkyne->further_reactions

Caption: General workflow for using TIPS-acetylene.

Experimental Protocols and Data

Sonogashira Coupling of Aryl Halides with this compound

The Sonogashira coupling is a powerful method for the formation of arylalkynes. The use of TIPS-acetylene allows for the introduction of a protected ethynyl group, which can be deprotected in a subsequent step.

Reaction Scheme:

G ArX Ar-X plus1 + ArX->plus1 TIPSAcetylene HC≡Si(i-Pr)₃ plus1->TIPSAcetylene arrow TIPSAcetylene->arrow conditions Pd catalyst, Cu(I) cocatalyst Base, Solvent arrow->conditions ArTIPS Ar-C≡C-Si(i-Pr)₃ arrow->ArTIPS

Caption: Sonogashira coupling reaction.

Representative Data for Sonogashira Coupling:

EntryAryl HalideCatalyst/CocatalystBaseSolventTime (h)Yield (%)
12-IodonaphthalenePd(OAc)₂ / XPhosEt₃NN/A (Ball Milling)195
21-ChloronaphthalenePd(OAc)₂ / XPhosEt₃NN/A (Ball Milling)191
34-ChlorobenzaldehydePd(OAc)₂ / XPhosEt₃NN/A (Ball Milling)185
44-ChloroanilinePd(OAc)₂ / XPhosEt₃NN/A (Ball Milling)192

Data sourced from a study on mechanochemical Sonogashira coupling.[10]

Experimental Protocol: Mechanochemical Sonogashira Coupling [10]

  • A 10 mL stainless steel milling jar is charged with the aryl halide (0.5 mmol), this compound (1.2 equiv), Pd(OAc)₂ (10 mol%), XPhos (15 mol%), and Et₃N (2.0 equiv).

  • The jar is placed in a ball mill and agitated at a specified frequency under heated conditions.

  • After the reaction is complete (typically monitored by TLC or GC-MS), the solid mixture is dissolved in an appropriate solvent (e.g., dichloromethane).

  • The solution is filtered to remove insoluble materials.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired TIPS-protected arylalkyne.

Rhodium-Catalyzed Asymmetric Conjugate Alkynylation

This method provides access to chiral β-alkynyl ketones, which are valuable synthetic intermediates. The use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst enables high enantioselectivity.[11]

Reaction Scheme:

G Enone R¹(C=O)CH=CHR² plus + Enone->plus TIPSAcetylene HC≡Si(i-Pr)₃ plus->TIPSAcetylene arrow TIPSAcetylene->arrow conditions Rh catalyst, Chiral Ligand Solvent arrow->conditions Product R¹(C=O)CH(C≡CSi(i-Pr)₃)CH₂R² arrow->Product

Caption: Rhodium-catalyzed conjugate addition.

Representative Data for Asymmetric Conjugate Alkynylation:

EntryEnoneChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Cyclohex-2-en-1-one(R)-DTBM-segphosToluene1009390
2Cyclopent-2-en-1-one(R)-DTBM-segphosToluene1008588
34-Phenylbut-3-en-2-one(R)-DTBM-segphosToluene1009185

(Yields and enantiomeric excesses are representative values from studies on rhodium-catalyzed asymmetric conjugate alkynylation.[11])

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Alkynylation [11]

  • To a mixture of a rhodium precursor (e.g., [Rh(acac)(CO)₂]) and a chiral bisphosphine ligand (e.g., (R)-DTBM-segphos) in a dry solvent (e.g., toluene) is added the α,β-unsaturated ketone.

  • This compound is then added to the mixture.

  • The reaction is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched β-alkynyl ketone.

Deprotection of the Triisopropylsilyl Group

The removal of the TIPS protecting group is a crucial step to unmask the terminal alkyne for further functionalization. Several mild and efficient methods have been developed.

This method is particularly effective and chemoselective, tolerating various other functional groups.[1][7][8]

Deprotection Workflow:

G start TIPS-Protected Alkyne (R-C≡C-Si(i-Pr)₃) step1 1. AgF (MeCN or MeOH) start->step1 intermediate Silver Acetylide Intermediate (R-C≡C-Ag) step1->intermediate step2 2. Acidic Workup (e.g., 1M HCl) intermediate->step2 product Terminal Alkyne (R-C≡C-H) step2->product

Caption: AgF-mediated TIPS deprotection.

Representative Data for AgF-Mediated Deprotection:

EntrySubstrate (R in R-C≡C-TIPS)SolventTime (h)Yield (%)
14-FormylphenylMeOH0.581
24-AcetylphenylMeOH192
32-ThienylMeOH0.585
43-PyridylMeOH1.578

Data sourced from a study on the deprotection of triisopropylsilylarylacetylenes.[8][12]

Experimental Protocol: General Procedure for Desilylation with AgF [8]

  • To a degassed solution of the 1-(triisopropylsilyl)acetylene derivative (1.0 equiv, 0.1 M in MeOH), silver fluoride (B91410) (1.5 equiv) is added in the dark (the reaction flask should be covered with aluminum foil).

  • The reaction mixture is stirred at room temperature (23 °C).

  • After consumption of the starting material as indicated by TLC analysis, 1 M HCl (3 equiv) is added.

  • The mixture is stirred for 10 minutes and then filtered.

  • The filtrate is extracted with an organic solvent (e.g., EtOAc), and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

TBAF is a common reagent for cleaving silyl (B83357) ethers and can also be used for the deprotection of TIPS-acetylenes. The conditions may need to be optimized to avoid side reactions due to the basicity of the reagent.[1]

Experimental Protocol: TBAF-Mediated Deprotection

  • A solution of the TIPS-protected alkyne in a suitable solvent (e.g., THF) is treated with a solution of TBAF (typically 1 M in THF).

  • The reaction is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated.

  • The product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile C2 synthon in organic synthesis. Its stability allows for its use in a variety of powerful C-C bond-forming reactions, and the bulky TIPS group can be reliably removed under mild conditions. The protocols and data presented here provide a foundation for the application of this reagent in the synthesis of complex molecules for research, and drug development.

References

Application Notes and Protocols for Cycloaddition Reactions Involving (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a versatile and sterically hindered terminal alkyne that serves as a valuable building block in organic synthesis. Its triisopropylsilyl (TIPS) protecting group offers enhanced stability compared to other silyl-protected acetylenes, allowing for a wide range of chemical transformations under various reaction conditions. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving this compound, including [4+2] Diels-Alder, 1,3-dipolar, and [2+2] cycloaddition reactions. These reactions are instrumental in the construction of complex cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

[4+2] Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While less common for simple alkynes, silyl-substituted acetylenes can participate as dienophiles, particularly with reactive dienes. The bulky TIPS group can influence the stereochemical outcome of the reaction.

Application Note:

This compound can serve as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes to afford silyl-substituted cyclohexadiene derivatives. These products can be further functionalized, and the silyl (B83357) group can be removed under specific conditions to yield the corresponding unprotected diene. A notable application involves the reaction with substituted pentacenes, where the TIPS-ethynyl group directs the regioselectivity of the cycloaddition.[1]

Experimental Protocol: Diels-Alder Reaction of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) with N-phenylmaleimide

This protocol is adapted from a study on the reactivity of functionalized pentacenes.[1]

Materials:

  • 6,13-bis(triisopropylsilylethynyl)pentacene

  • N-phenylmaleimide

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 6,13-bis(triisopropylsilylethynyl)pentacene in dichloromethane.

  • Add a stoichiometric amount of N-phenylmaleimide to the solution.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Quantitative Data:

DieneDienophileSolventTemperature (°C)TimeYield (%)Ref.
6,13-bis(triisopropylsilylethynyl)pentaceneN-phenylmaleimideDCMRoom Temp.10 minHigh[1]
6,13-bis(triisopropylsilylethynyl)pentacenoBenzyne (in situ)1,2-dimethoxyethane952 hHigh[1]

Reaction Visualization:

Diels_Alder Pentacene 6,13-bis(TIPS-ethynyl)pentacene Adduct Diels-Alder Adduct Pentacene->Adduct [4+2] Cycloaddition Dienophile N-phenylmaleimide Dienophile->Adduct Dipolar_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aryl Azide in Toluene add_tips Add this compound start->add_tips seal Seal Reaction Vessel add_tips->seal heat Heat (80-140 °C) seal->heat monitor Monitor by TLC/NMR heat->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent cool->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Isolated Triazole Product purify->product two_plus_two_cycloaddition TIPS_acetylene (TIPS)acetylene Excited_State Excited State TIPS_acetylene->Excited_State Alkene Alkene Biradical 1,4-Biradical Intermediate Excited_State->Biradical + Alkene Cyclobutene Silyl-cyclobutene Biradical->Cyclobutene Ring Closure

References

Application of TIPS-acetylene in pharmaceutical and agrochemical research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: TIPS-Acetylene in Modern Chemical Research

Introduction

(Triisopropylsilyl)acetylene, commonly abbreviated as TIPS-acetylene, is a pivotal reagent in contemporary pharmaceutical and agrochemical research. Its primary utility stems from the triisopropylsilyl (TIPS) group, a sterically demanding protecting group that imparts stability and selectivity to the terminal alkyne functionality. This feature allows for the strategic execution of complex synthetic sequences, making TIPS-acetylene an indispensable tool in the synthesis of intricate molecular architectures found in modern drugs and crop protection agents.

The core applications of TIPS-acetylene revolve around its role as a protected alkyne in Sonogashira cross-coupling reactions and as a precursor for terminal alkynes used in bioorthogonal "click chemistry" ligations. Its stability under a variety of reaction conditions, coupled with well-established protocols for its selective removal, provides chemists with a reliable method for introducing the versatile ethynyl (B1212043) moiety into target molecules.[1][2][3]

Key Application Areas

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most powerful methods for forming C(sp)-C(sp²) bonds.[4][5] TIPS-acetylene is a favored substrate in these reactions due to the stability of the TIPS group, which prevents the undesired homocoupling of the alkyne (Glaser coupling).[5] This reaction is fundamental in constructing the core scaffolds of numerous pharmaceutical and agrochemical compounds.[6][7]

The workflow for this application typically involves coupling TIPS-acetylene with a functionalized aryl or vinyl halide, followed by the subsequent deprotection of the TIPS group to reveal the terminal alkyne for further transformations.

sonogashira_workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product / Further Steps A TIPS-Acetylene C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Aryl/Vinyl Halide (R-X) B->C D TIPS-Protected Alkynylated Product (R-C≡C-TIPS) C->D C-C bond formation E Deprotection D->E F Terminal Alkyne (R-C≡C-H) E->F TIPS removal

Workflow for Sonogashira Coupling using TIPS-Acetylene.

Quantitative Data: Sonogashira Coupling Yields

The efficiency of the Sonogashira coupling using TIPS-acetylene is substrate-dependent but generally high, as illustrated in the following table.

Aryl Halide SubstrateCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference
2-ChloronaphthalenePd(OAc)₂, XPhosEt₃N80191[8]
1-ChloronaphthalenePd(OAc)₂, XPhosEt₃N80199[8]
4-IodobenzonitrilePd(PPh₃)₂Cl₂, CuIEt₃N / THFRT595[9]
4-IodoanisolePd(PPh₃)₂Cl₂, CuIEt₃N / THFRT592[9]
4-Iodo-N,N-dimethylanilinePd(PPh₃)₂Cl₂, CuIDIPA / DMFRT578[9]
Precursor for Click Chemistry and Bioorthogonal Labeling

The terminal alkyne is a key functional group in the Huisgen 1,3-dipolar cycloaddition with azides, a reaction famously termed "click chemistry".[10][11] The copper(I)-catalyzed version (CuAAC) is widely used in drug discovery, materials science, and bioconjugation due to its high efficiency, specificity, and biocompatibility.[12][13]

In this context, a molecule of interest is functionalized with an azide (B81097), while a reporter molecule, drug, or polymer carries a terminal alkyne. TIPS-acetylene serves as a stable precursor that can be incorporated into a molecule, with the TIPS group removed in a final step to unmask the reactive alkyne just before the click reaction. This strategy is central to bioorthogonal chemistry, where probes are attached to biomolecules within living systems without interfering with native biological processes.[14][15][16]

click_chemistry_workflow A Molecule with TIPS-Acetylene (Probe-C≡C-TIPS) B Deprotection (e.g., TBAF, AgF) A->B C Terminal Alkyne Probe (Probe-C≡C-H) B->C E CuAAC 'Click' Reaction (Cu(I) Catalyst) C->E D Azide-Functionalized Biomolecule/Drug (Target-N₃) D->E F Stable Triazole Linkage (Probe-Triazole-Target) E->F Covalent Ligation

Synthetic strategy for bioorthogonal ligation.
Deprotection of the TIPS Group

The selective and efficient removal of the TIPS protecting group is critical for the utility of TIPS-acetylene. The choice of deprotection agent depends on the sensitivity of other functional groups within the molecule. Fluoride-based reagents are most common.

Quantitative Data: Deprotection of TIPS-Arylacetylenes

Deprotection ReagentEquivalentsSolventTime (h)Yield (%)Reference
AgF1.5Methanol (B129727)3.592[17][18]
AgNO₃ / KF1.5Methanol565[17][18]
TBAF (1M in THF)1.1 - 1.5THF1 - 2Typically >90[19]
HF-PyridineExcessTHF/Pyridine2 - 3Substrate dependent[19][20]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical palladium/copper-catalyzed cross-coupling of TIPS-acetylene with an aryl iodide.

Materials:

  • Aryl iodide (1.0 equiv)

  • TIPS-acetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous solvent (THF or DMF) via syringe, followed by the base (Et₃N or DIPEA).

  • Add TIPS-acetylene dropwise to the stirred mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-8 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the TIPS-protected alkynylated product.

Protocol 2: General Procedure for TIPS Deprotection using Silver Fluoride (AgF)

This protocol is effective for removing the TIPS group under mild conditions, preserving sensitive functional groups like aldehydes.[18]

Materials:

  • TIPS-protected alkyne (1.0 equiv)

  • Silver(I) Fluoride (AgF) (1.5 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TIPS-protected alkyne in methanol in a flask.

  • Add AgF to the solution in one portion. The flask should be protected from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite to remove silver salts.

  • Wash the Celite pad with additional DCM.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the terminal alkyne.

Protocol 3: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a terminal alkyne and an organic azide.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Organic azide (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (B8700270) (0.2 equiv)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 mixture)

Procedure:

  • Dissolve the terminal alkyne and the organic azide in the t-BuOH/H₂O solvent system.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by silica gel column chromatography or crystallization.

References

Troubleshooting & Optimization

Common side reactions with (Triisopropylsilyl)acetylene and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Triisopropylsilyl)acetylene (TIPS-acetylene). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile reagent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Yield of the Desired Product in Sonogashira Coupling

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted aryl/vinyl halide.

  • The desired cross-coupled product is formed in very low yield or not at all.

  • The reaction mixture turns black, indicating catalyst decomposition.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Verify Catalyst Quality: Use a fresh batch of palladium and copper catalysts. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1] Ensure Proper Catalyst Activation: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. This can sometimes be facilitated by the amine base or phosphine (B1218219) ligands.[2]
Presence of Oxygen Degas Solvents and Reagents: Thoroughly degas all solvents and the amine base by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[1][3] Maintain Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere throughout the entire process.[1]
Insufficiently Reactive Aryl Halide Choice of Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[3] If using an aryl bromide or chloride, consider increasing the reaction temperature or using a more active catalyst system. Electronic Effects: Aryl halides with electron-withdrawing groups are generally more reactive.[4] For electron-rich aryl halides, longer reaction times or higher catalyst loadings may be necessary.[5]
Steric Hindrance Ortho-Substituted Substrates: Steric hindrance from ortho-substituents on the aryl halide can significantly impede the oxidative addition step.[6] In such cases, using a less bulky phosphine ligand or a higher reaction temperature might be beneficial.
Incorrect Solvent or Base Solvent Choice: Common solvents for Sonogashira reactions include THF, DMF, and amine bases themselves.[3] The choice of solvent can influence catalyst solubility and reactivity. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[7] Base Strength: The amine base is crucial for neutralizing the hydrogen halide byproduct.[3] Ensure a sufficient excess of a suitable base like triethylamine (B128534) or diisopropylamine (B44863) is used.
Issue 2: Significant Formation of Homocoupled Diyne (Glaser-Hay Coupling)

Symptoms:

  • A significant byproduct with a molecular weight corresponding to the dimer of TIPS-acetylene is observed.

  • The yield of the desired cross-coupled product is reduced due to the consumption of the alkyne starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Oxygen Rigorous Exclusion of Air: Oxygen is a key promoter of the oxidative homocoupling of copper acetylides.[3] Ensure the reaction is performed under a strictly inert atmosphere.
High Copper Catalyst Concentration Reduce Copper Loading: While the copper co-catalyst increases the rate of the desired reaction, it also catalyzes the unwanted Glaser coupling.[3] Reduce the amount of CuI to the minimum effective concentration. Slow Addition of Alkyne: Adding the TIPS-acetylene slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Inherent Substrate Reactivity Switch to Copper-Free Conditions: In cases where homocoupling is persistent, the most effective solution is often to switch to a copper-free Sonogashira protocol.[3][8] These methods avoid the formation of the copper acetylide intermediate responsible for Glaser coupling.
Issue 3: Unintended Deprotection of the TIPS Group

Symptoms:

  • Formation of the terminal alkyne or products derived from it.

  • Complex reaction mixture with multiple spots on TLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic Conditions Avoid Strong Acids: The TIPS group is labile under strongly acidic conditions.[9][10] If acidic reagents or workup conditions are necessary, use milder acids or buffer the system.
Fluoride-Containing Reagents Incompatible Reagents: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) will readily cleave the TIPS group.[11] Ensure that no fluoride sources are present in the reaction mixture unless deprotection is intended.
Strongly Basic Conditions Moderate Basicity: While generally stable to bases, very harsh basic conditions can lead to the cleavage of the TIPS group.[12] Use the mildest effective base for your transformation.
Lewis Acids Choice of Lewis Acid: Strong Lewis acids can promote the cleavage of the C-Si bond. If a Lewis acid is required, screen for milder options.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most frequently encountered side reaction is the homocoupling of the alkyne to form a 1,3-diyne (Glaser-Hay coupling), especially in copper-catalyzed Sonogashira reactions.[12] Other common issues include incomplete coupling reactions, and unintended deprotection of the TIPS group under certain acidic or basic conditions, or in the presence of fluoride ions.[1][9][11]

Q2: How can I completely avoid the homocoupling of this compound in Sonogashira reactions?

A2: The most effective way to eliminate homocoupling is to employ a copper-free Sonogashira protocol.[8] These methods circumvent the formation of the copper acetylide intermediate that leads to the undesired dimerization.

Q3: Under what conditions is the TIPS protecting group stable?

A3: The triisopropylsilyl (TIPS) group is known for its high stability due to the steric bulk of the isopropyl groups.[10] It is generally stable under a wide range of conditions, including chromatography, and is more resistant to acidic and basic hydrolysis compared to smaller silyl (B83357) ethers like TMS (trimethylsilyl) and TES (triethylsilyl).[9][10] However, it can be cleaved by strong acids and fluoride sources like TBAF.[11]

Q4: I am having trouble purifying my product from the reaction mixture. What are some common strategies?

A4: Purification of Sonogashira reaction mixtures often involves removing the catalyst, amine salts, and any byproducts. A common workup procedure includes diluting the reaction mixture with an organic solvent, filtering through a pad of celite to remove solid catalysts and salts, and then washing the organic layer with saturated aqueous ammonium (B1175870) chloride to remove copper salts, followed by a brine wash.[13] The crude product can then be purified by column chromatography on silica (B1680970) gel.[14][15]

Q5: My Sonogashira reaction is not going to completion. What are the first things I should check?

A5: For an incomplete Sonogashira reaction, first verify the quality and activity of your palladium and copper catalysts.[1] Ensure that your solvents and amine base are anhydrous and have been thoroughly degassed to remove any oxygen, which can deactivate the catalyst.[1][3] Also, confirm the purity of your starting materials, as impurities can poison the catalyst.[1]

Data Presentation

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

Reaction TypeCatalyst SystemTypical ConditionsAdvantagesDisadvantagesRepresentative Yield Range
Copper-Catalyzed Pd catalyst (e.g., Pd(PPh₃)₄), CuIAmine base (e.g., Et₃N), Room Temp. to moderate heatingGenerally faster reaction ratesProne to alkyne homocoupling (Glaser coupling)50-95%
Copper-Free Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)Amine base (e.g., piperidine, Et₃N), often requires heatingAvoids homocoupling byproductsMay require higher temperatures or longer reaction times70-98%

Note: Yields are highly substrate-dependent and the provided ranges are for general guidance.

Table 2: Relative Stability of Common Silyl Protecting Groups

Silyl GroupRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl) 700,000 100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Data adapted from comparative studies on silyl ether stability.[9][10] Higher numbers indicate greater stability.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Objective: To perform a Sonogashira cross-coupling reaction while minimizing the formation of the homocoupled diyne byproduct.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed triethylamine (5 mL) via syringe.

  • Add this compound (1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short pad of celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TIPS-Protected Alkyne using TBAF

Objective: To remove the TIPS protecting group to yield the terminal alkyne.

Materials:

  • TIPS-protected alkyne (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Round-bottom flask and magnetic stir bar

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the TIPS-protected alkyne (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry Schlenk flask prep_reagents 2. Add Aryl Halide & Pd/Cu catalysts prep_flask->prep_reagents prep_inert 3. Establish inert atmosphere (Ar/N2) prep_reagents->prep_inert add_solvent 4. Add degassed solvent & amine base prep_inert->add_solvent add_alkyne 5. Add TIPS-acetylene add_solvent->add_alkyne react 6. Stir at appropriate temperature add_alkyne->react monitor 7. Monitor by TLC/GC-MS react->monitor quench 8. Quench reaction monitor->quench extract 9. Aqueous workup quench->extract dry 10. Dry organic layer extract->dry purify 11. Purify by chromatography dry->purify

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Tree start Low/No Product Yield check_catalyst Catalyst Inactive? start->check_catalyst check_conditions Reaction Conditions Suboptimal? check_catalyst->check_conditions No sol_catalyst Use fresh catalyst Ensure inert atmosphere check_catalyst->sol_catalyst Yes check_sm Starting Material Issue? check_conditions->check_sm No sol_conditions Degas solvents/base Optimize temperature Check base/solvent choice check_conditions->sol_conditions Yes sol_sm Verify purity of aryl halide & alkyne Consider substrate reactivity check_sm->sol_sm Yes

Caption: A troubleshooting decision tree for low-yielding Sonogashira reactions.

Glaser_Hay_Mechanism alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu(I) alkyne->cu_acetylide + 2 Cu(I) - 2 H+ oxidative_coupling Oxidative Coupling cu_acetylide->oxidative_coupling diyne R-C≡C-C≡C-R oxidative_coupling->diyne cu0 2 Cu(0) oxidative_coupling->cu0 reoxidation Reoxidation (O2) cu0->reoxidation cu1 2 Cu(I) reoxidation->cu1 cu1->cu_acetylide Catalytic Cycle

Caption: Simplified mechanism of the Glaser-Hay homocoupling side reaction.

Silyl_Stability stability_acid Acidic Conditions TMS TES TBDMS TIPS TBDPS stability_base Basic Conditions TMS TES TBDMS ≈ TBDPS TIPS label_acid Increasing Stability → label_base Increasing Stability →

References

Technical Support Center: Optimizing Yield for the Synthesis of (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Triisopropylsilyl)acetylene (TIPS-acetylene). This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.

Problem: Low or No Product Yield

Q1: I am getting a very low yield or no this compound at all. What are the likely causes and how can I fix this?

A1: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting this problem:

  • Moisture and Air Sensitivity: The reagents used in this synthesis, particularly organolithium or Grignard reagents, are extremely sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system.

  • Inactive Grignard or Organolithium Reagent: The quality of the deprotonating agent is crucial.

    • Solution: If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and activated. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. For commercial organolithium reagents, it is important to titrate them periodically to determine their exact concentration, as they can degrade over time.

  • Inefficient Deprotonation of Acetylene (B1199291): The formation of the acetylide is a critical step.

    • Solution: When using acetylene gas, ensure a sufficient flow rate to maintain an excess in the reaction mixture. An insufficient flow can lead to side reactions.[1] Alternatively, consider using a more convenient source of the acetylide anion, such as commercially available lithium acetylide-ethylenediamine complex.

  • Incorrect Reaction Temperature: Temperature control is critical for both the formation of the acetylide and the subsequent silylation.

    • Solution: The deprotonation of acetylene with n-butyllithium is typically performed at low temperatures (-78 °C) to prevent side reactions. The subsequent addition of triisopropylsilyl chloride should also be done at low temperature and then allowed to slowly warm to room temperature to ensure the reaction goes to completion.

  • Impure Starting Materials: The purity of triisopropylsilyl chloride and the acetylene source is important.

    • Solution: Use freshly distilled triisopropylsilyl chloride for the best results. If using acetylene gas, it should be purified by passing it through traps to remove acetone (B3395972) (from the cylinder) and moisture.

Problem: Formation of Significant Side Products

Q2: My reaction mixture shows multiple spots on TLC, and I suspect the formation of side products. What are the common side products and how can I minimize them?

A2: The formation of side products can significantly lower the yield of the desired this compound. The most common side product is bisthis compound.

  • Formation of Bisthis compound: This occurs when the initially formed this compound is deprotonated and reacts with another molecule of triisopropylsilyl chloride.

    • Solution: This side reaction is favored when there is an excess of the deprotonating agent or if the triisopropylsilyl chloride is not added promptly after the formation of the acetylide. To minimize its formation:

      • Use a slight excess of the acetylene source to ensure the base is fully consumed.

      • Add the triisopropylsilyl chloride dropwise and at a low temperature.

      • Carefully control the stoichiometry of the reagents. A 1:1 molar ratio of the acetylide to the silyl (B83357) chloride is ideal.

  • Homocoupling Products: Oxidative coupling of the acetylide can lead to the formation of diynes.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere to exclude oxygen.

Problem: Difficulty in Product Purification

Q3: I am having trouble purifying my this compound by distillation. What are the best practices?

A3: this compound is a liquid that is typically purified by vacuum distillation.[2]

  • High Boiling Point: The product has a relatively high boiling point, which can lead to decomposition if distilled at atmospheric pressure.

    • Solution: Always perform the distillation under reduced pressure (vacuum). The boiling point is reported to be 50-52 °C at 0.6 mmHg.

  • Co-distillation with Solvent: If a high-boiling solvent is used, it may co-distill with the product.

    • Solution: Use a low-boiling solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, which can be easily removed under reduced pressure before the final distillation of the product.

  • Residual Impurities: Some impurities may have boiling points close to the product.

    • Solution: A careful fractional distillation using a Vigreux or packed column can help to separate closely boiling impurities. Monitoring the fractions by TLC or GC can ensure the collection of pure product.

Frequently Asked Questions (FAQs)

Q4: What is the best base to use for the deprotonation of acetylene in this synthesis?

A4: Both n-butyllithium (n-BuLi) and Grignard reagents like ethylmagnesium bromide are commonly used and effective. The choice often depends on laboratory availability and user preference.

  • n-Butyllithium: Generally provides fast and clean deprotonation at low temperatures (-78 °C). However, it is highly pyrophoric and requires careful handling.

  • Grignard Reagents: Are less pyrophoric than n-BuLi and can be prepared in-situ. The reaction is often performed at slightly higher temperatures (0 °C to room temperature).

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3][4][5]

  • Procedure: Spot the starting material (triisopropylsilyl chloride), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate.

  • Eluent: A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1), is suitable.

  • Visualization: The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent like potassium permanganate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Q6: What are the critical safety precautions I should take during this synthesis?

A6: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Acetylene Gas: Acetylene is a flammable and explosive gas.[6] It should be handled in a well-ventilated fume hood, and its flow rate should be carefully controlled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound based on common laboratory practices.

Table 1: Comparison of Deprotonation Reagents

ReagentTypical SolventReaction Temperature (°C)Key AdvantagesKey Disadvantages
n-ButyllithiumTHF, Diethyl ether-78 to 0Fast, clean reactionHighly pyrophoric, requires careful handling
Ethylmagnesium bromideTHF, Diethyl ether0 to 25Less hazardous than n-BuLi, can be prepared in-situCan be slower, potential for side reactions if not prepared correctly

Table 2: Recommended Stoichiometry of Reagents

ReagentMolar Equivalents (relative to limiting reagent)Purpose
Acetylene Source1.0 - 1.2Acetylide precursor
Deprotonating Agent (n-BuLi or Grignard)1.0 - 1.1Deprotonation of acetylene
Triisopropylsilyl chloride1.0Silylating agent

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using either n-butyllithium or a Grignard reagent.

Protocol 1: Synthesis using n-Butyllithium

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet connected to an argon/nitrogen line, and a thermometer.

  • Reaction Setup: Under a positive pressure of inert gas, charge the flask with anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylene Introduction: Bubble purified acetylene gas through the cold THF for 30 minutes to ensure saturation.

  • Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium acetylide solution for 30 minutes.

  • Silylation: Add triisopropylsilyl chloride (1.0 equivalent) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Synthesis using Ethylmagnesium Bromide (Grignard Reagent)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide by adding a solution of bromoethane (B45996) in anhydrous THF to magnesium turnings.

  • Acetylene Introduction: Cool the Grignard solution to 0 °C and bubble purified acetylene gas through it for 1-2 hours. The formation of the acetylenic Grignard reagent may be observed as a change in the viscosity of the solution.

  • Silylation: Slowly add triisopropylsilyl chloride (1.0 equivalent) to the reaction mixture at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Acetylene Acetylene Source Deprotonation Deprotonation Acetylene->Deprotonation Base Strong Base (n-BuLi or Grignard) Base->Deprotonation TIPSCl Triisopropylsilyl Chloride Silylation Silylation TIPSCl->Silylation Deprotonation->Silylation Acetylide Intermediate Workup Aqueous Work-up Silylation->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Post-Reaction Issues Start Low or No Product Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Workup Check Work-up & Purification Start->Check_Workup Moisture Moisture/Air Contamination? Check_Reagents->Moisture Possible Cause Inactive_Base Inactive Base? Check_Reagents->Inactive_Base Possible Cause Impure_TIPSCl Impure TIPS-Cl? Check_Reagents->Impure_TIPSCl Possible Cause Temp Incorrect Temperature? Check_Conditions->Temp Possible Cause Stoichiometry Incorrect Stoichiometry? Check_Conditions->Stoichiometry Possible Cause Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Possible Cause Loss_Workup Product Loss During Work-up? Check_Workup->Loss_Workup Possible Cause Decomposition Decomposition During Distillation? Check_Workup->Decomposition Possible Cause Solution1 Use Anhydrous Technique Moisture->Solution1 Solution Solution2 Titrate Base / Use Fresh Inactive_Base->Solution2 Solution Solution3 Distill TIPS-Cl Impure_TIPSCl->Solution3 Solution Solution4 Optimize Temperature Control Temp->Solution4 Solution Solution5 Verify Stoichiometry Stoichiometry->Solution5 Solution Solution6 Monitor by TLC / Increase Time Incomplete_Rxn->Solution6 Solution Solution7 Careful Extraction Loss_Workup->Solution7 Solution Solution8 Use Vacuum Distillation Decomposition->Solution8 Solution

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of the TIPS Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the deprotection of triisopropylsilyl (TIPS) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete TIPS deprotection?

Incomplete deprotection of the TIPS group can stem from several factors, primarily related to the inherent stability of this bulky protecting group. Key reasons include:

  • Steric Hindrance: The three bulky isopropyl groups on the silicon atom can physically block the approach of deprotection reagents to the silicon-oxygen bond. This is particularly problematic for TIPS ethers of secondary and tertiary alcohols.[1][2][3]

  • Insufficient Reagent Equivalents: An inadequate amount of the deprotecting agent may be used, especially for sterically hindered substrates which may require a larger excess of the reagent.[4]

  • Inadequate Reaction Time or Temperature: Due to its stability, TIPS deprotection can be slow at room temperature and may require longer reaction times or elevated temperatures to proceed to completion.[4][5]

  • Reagent Quality and Water Content: The effectiveness of fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be influenced by their water content. While some water is often necessary, completely anhydrous conditions or, conversely, excessive water can impede the reaction.[4] The quality of acidic reagents can also affect the outcome.

  • Substrate Sensitivity: The substrate itself may be sensitive to the deprotection conditions. For instance, strongly basic conditions (like TBAF) can cause decomposition of base-sensitive molecules, while acidic conditions can affect acid-labile functional groups.[6][7]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and efficiency.[8][9] For example, fluoride-mediated deprotections are typically performed in polar aprotic solvents like tetrahydrofuran (B95107) (THF).[5]

Q2: How can I monitor the progress of my TIPS deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of a TIPS deprotection.[5][10][11][12]

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of the starting TIPS-protected material.

  • Interpretation: As the reaction proceeds, a new, more polar spot corresponding to the deprotected alcohol will appear (lower Rf value), and the spot of the starting material (higher Rf value) will diminish. The reaction is considered complete when the starting material spot is no longer visible by TLC.[11][12]

Q3: My reaction with TBAF is very slow or has stalled. What can I do?

If you are experiencing a sluggish or incomplete deprotection using TBAF, consider the following troubleshooting steps:

  • Increase the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier, especially for sterically hindered substrates.[4]

  • Increase the Equivalents of TBAF: For challenging substrates, increasing the amount of TBAF from the typical 1.1-1.5 equivalents to a larger excess may be necessary.[4][13]

  • Check the Water Content of TBAF: Commercial TBAF solutions in THF contain a small amount of water, which is often beneficial. If you are using an anhydrous solution, adding a controlled amount of water might improve the rate. Conversely, if the solution has absorbed too much atmospheric moisture, its efficacy may be reduced.[4]

  • Add Acetic Acid: For base-sensitive substrates where decomposition is observed, buffering the TBAF solution with a mild acid like acetic acid can mitigate side reactions.[7]

Q4: Are there alternatives to TBAF for TIPS deprotection?

Yes, several other reagents can be used for TIPS deprotection, particularly when TBAF proves problematic.

  • Acidic Conditions: Aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfonic acids such as p-toluenesulfonic acid (TsOH) in a protic solvent like methanol (B129727) can effectively cleave TIPS ethers.[5][14][15] These conditions are often suitable for substrates that are sensitive to basic conditions.

  • Buffered Fluoride Reagents: Reagents like hydrogen fluoride-pyridine complex (HF-Pyridine) or triethylamine (B128534) trihydrofluoride (Et3N·3HF) offer a less basic alternative to TBAF.[5] Caution: HF and its complexes are highly toxic and corrosive and must be handled with extreme care in plastic labware.[5]

  • Other Fluoride Sources: Silver fluoride (AgF) has been shown to be effective for the deprotection of TIPS-protected acetylenes.[16]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete TIPS deprotection.

G Troubleshooting Workflow for Incomplete TIPS Deprotection start Incomplete TIPS Deprotection Observed check_conditions Review Reaction Conditions: - Reagent Equivalents - Reaction Time - Temperature start->check_conditions check_sm Is Starting Material (SM) Sterically Hindered? increase_temp_time Increase Temperature and/or Reaction Time check_sm->increase_temp_time Yes increase_equiv Increase Equivalents of Deprotecting Agent check_sm->increase_equiv Yes check_reagent Check Reagent Quality (e.g., water content of TBAF) check_sm->check_reagent No check_conditions->check_sm monitor_tlc Monitor Progress by TLC increase_temp_time->monitor_tlc increase_equiv->monitor_tlc new_reagent Use a Fresh Bottle of Reagent check_reagent->new_reagent change_method Consider Alternative Deprotection Method check_reagent->change_method If quality is suspect or issue persists new_reagent->monitor_tlc acidic_method Acidic Conditions (e.g., HCl, TsOH) change_method->acidic_method If substrate is base-sensitive buffered_hf Buffered Fluoride (e.g., HF-Pyridine) change_method->buffered_hf If substrate is acid-sensitive acidic_method->monitor_tlc buffered_hf->monitor_tlc monitor_tlc->start Still Incomplete success Successful Deprotection monitor_tlc->success Reaction Complete

Caption: A stepwise workflow for troubleshooting incomplete TIPS deprotection.

Data Summary

The following table summarizes typical conditions for various TIPS deprotection methods. Note that optimal conditions are substrate-dependent and may require optimization.

Deprotection ReagentSolventTemperatureTypical Reaction TimeYield (%)Notes
Tetrabutylammonium Fluoride (TBAF)THFRoom Temp.30 min - 4 h84 - 95%Most common method; can be basic.[5][17]
Hydrochloric Acid (HCl)MeOH/H₂ORoom Temp.15 h81%Good for base-sensitive substrates.[17]
Hydrofluoric Acid-Pyridine (HF·pyr)THF/Pyridine (B92270)0 °C to RT2 - 3 h~91%Less basic than TBAF; use plasticware.[5][14]
Triethylamine Trihydrofluoride (Et₃N·3HF)THFRoom Temp.2.5 days100%A milder fluoride source.[5]
Silver Fluoride (AgF)MeOHRoom Temp.3.5 h~81%Used for deprotection of TIPS-protected acetylenes.[16]

Key Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a general procedure for the cleavage of a TIPS ether using the most common reagent, TBAF.[5]

Materials:

  • TIPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.

  • To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC. For sterically hindered substrates, the reaction mixture may be gently heated.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alcohol.

Protocol 2: Deprotection using Hydrofluoric Acid-Pyridine (HF·pyr)

This protocol is suitable for substrates that may be sensitive to the basicity of TBAF.[5] Caution: HF is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment, and all reactions involving HF must be carried out in plastic labware.

Materials:

  • TIPS-protected alcohol

  • Hydrofluoric acid-pyridine complex (HF·pyr)

  • Pyridine

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a plastic vial, dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.[5]

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

  • Extract the mixture with dichloromethane (3 times).[5]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Mechanism of Fluoride-Mediated Deprotection

The deprotection of silyl (B83357) ethers with a fluoride source like TBAF is driven by the high affinity of fluoride for silicon.

G Mechanism of Fluoride-Mediated TIPS Deprotection start R-O-Si(iPr)3 + F⁻ intermediate [ R-O-Si(iPr)3-F ]⁻ (Pentacoordinate Intermediate) start->intermediate Nucleophilic Attack products R-O⁻ + F-Si(iPr)3 intermediate->products Fragmentation final_product R-OH products->final_product Workup (Protonation)

Caption: Mechanism of fluoride-mediated TIPS deprotection.

References

Technical Support Center: Impact of Steric Hindrance from the TIPS Group on Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the steric hindrance of the triisopropylsilyl (TIPS) protecting group.

Frequently Asked Questions (FAQs)

Q1: Why is my TIPS protection (silylation) reaction slow or incomplete, especially with secondary or tertiary alcohols?

A: The slow reaction rate is a direct consequence of the significant steric bulk of the three isopropyl groups on the silicon atom. These groups physically obstruct the approach of the alcohol's oxygen atom to the silicon center.

  • Primary Alcohols: Generally react within a reasonable timeframe (e.g., a few hours).[1]

  • Secondary Alcohols: The reaction is notably slower and may require forcing conditions, such as elevated temperatures or extended reaction times, to achieve a good yield.[2]

  • Tertiary Alcohols: The TIPS group is typically considered unreactive towards tertiary alcohols due to extreme steric hindrance.[2]

For troubleshooting, refer to the "Low Yield in TIPS Protection" guide below.

Q2: I am having difficulty removing the TIPS group. What are the best methods?

A: The same steric hindrance that makes the TIPS group difficult to install also makes it very stable and resistant to cleavage.[1] This stability is often a desired feature for multi-step synthesis. Deprotection requires more stringent conditions compared to less hindered silyl (B83357) ethers like TMS or TBS. The most common method is using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). Acid-catalyzed hydrolysis is also possible but requires much stronger acidic conditions than for other silyl ethers.[1]

Q3: How does the steric hindrance and stability of the TIPS group compare quantitatively to other common silyl protecting groups?

A: The TIPS group is one of the most sterically demanding and robust common silyl protecting groups. Its stability under both acidic and basic conditions is significantly higher than that of smaller groups like TMS, TES, and TBS, which allows for the selective deprotection of these other groups while leaving the TIPS group intact.[1][2]

Q4: Can the steric bulk of the TIPS group influence the stereoselectivity of a reaction at a nearby chiral center?

A: Yes. The large steric profile of the TIPS group can significantly influence the conformation of a molecule. In carbohydrate chemistry, for instance, bulky silyl groups like TIPS on adjacent hydroxyls can induce a conformational change in the pyranose ring.[3] This change can alter the accessibility of different faces of the molecule to incoming reagents, thereby directing the stereochemical outcome of reactions such as glycosylations.[3]

Q5: My reaction is giving unexpected byproducts or a low yield. Could the TIPS group be the cause?

A: Absolutely. The steric hindrance of the TIPS group can prevent a desired reaction pathway, such as an S(_N)2 attack, forcing the reaction to proceed through an alternative, less favorable pathway (e.g., elimination) or not at all.[4][5] This can lead to low yields of the desired product and the formation of unexpected byproducts. It is crucial to consider the steric environment around the reaction center when a TIPS-protected substrate is used.

Troubleshooting Guides

Guide 1: Low Yield in TIPS Protection (Silylation) of Alcohols
Issue Potential Cause Suggested Solution
Slow or No Reaction Insufficiently reactive silylating agent. The substrate alcohol may be too sterically hindered for standard reagents like triisopropylsilyl chloride (TIPS-Cl).Switch to the more reactive triisopropylsilyl triflate (TIPS-OTf). Silyl triflates are significantly more electrophilic and can silylate hindered alcohols where the corresponding chlorides fail.[1][2]
Ineffective base or suboptimal conditions. The base may not be strong enough or suitable for the reaction.Use a hindered, non-nucleophilic base like 2,6-lutidine, especially when using TIPS-OTf.[2] Imidazole is a reliable and rapid choice for the Corey protocol with TIPS-Cl.[1]
Incomplete Conversion Reversible reaction or equilibrium. The reaction may not be driven to completion under the current conditions.Increase the concentration of reagents. For difficult silylations, using a solvent like DMF at high concentration can accelerate the reaction.[1] Consider carefully increasing the temperature, but monitor for potential side reactions.
Low Isolated Yield Product loss during workup. The silyl ether may be partially cleaved if the workup conditions are too acidic or basic.Ensure the workup is performed under neutral or mildly basic conditions. A quench with a saturated aqueous solution of NaHCO(_3) or NH(_4)Cl is common.[6]
Guide 2: Difficulty in TIPS Deprotection (Cleavage)
Issue Potential Cause Suggested Solution
Slow or No Deprotection TIPS group is highly stable. Standard deprotection conditions used for TBS or TES ethers are often insufficient for TIPS ethers due to steric shielding of the silicon atom.[1]Use an excess of a fluoride source like TBAF in THF. Heating the reaction may be necessary. For substrates sensitive to basicity, buffered fluoride reagents (e.g., HF-Pyridine, TASF) can be effective.
Decomposition of Starting Material Reaction conditions are too harsh. Forcing the deprotection with strong acid or prolonged heating can decompose other sensitive functional groups in the molecule.Screen a variety of fluoride-based reagents under different conditions (temperature, solvent). If fluoride is not tolerated, consider alternative silyl groups (e.g., TES) for future syntheses if less stability is acceptable.

Quantitative Data

The steric hindrance of the TIPS group directly correlates with its stability. The following table summarizes the relative rates of hydrolytic cleavage for common silyl ethers, illustrating the exceptional stability of TIPS-protected alcohols.

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Resistance (Acidic Media)[1]Relative Resistance (Basic Media)[1]
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,00020,000
Triisopropylsilyl TIPS 700,000 100,000
tert-ButyldiphenylsilylTBDPS5,000,00020,000

Experimental Protocols

Protocol 1: General Procedure for TIPS Protection of a Hindered Secondary Alcohol

This protocol utilizes the highly reactive TIPS-OTf for the protection of a sterically demanding alcohol.

  • Preparation: To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere (N(_2) or Ar), add 2,6-lutidine (2.0 equiv).[2][6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Silylating Agent: Slowly add a solution of triisopropylsilyl triflate (TIPS-OTf, 1.1 - 1.5 equiv) in DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days for highly hindered substrates.[1]

  • Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO(_3).

  • Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for TBAF-Mediated Deprotection of a TIPS Ether
  • Preparation: Dissolve the TIPS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).

  • Addition of Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 - 3.0 equiv). For substrates prone to elimination, adding acetic acid as a buffer can be beneficial.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C). Monitor the reaction progress by TLC.

  • Quench: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH(_4)Cl.

  • Workup: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography.

Visualizations

G cluster_workflow Troubleshooting Workflow for TIPS Protection start Start: TIPS Protection Reaction check_tlc Monitor by TLC start->check_tlc is_complete Reaction Complete? check_tlc->is_complete workup Proceed to Workup is_complete->workup Yes troubleshoot Reaction Stalled / Incomplete is_complete->troubleshoot No use_triflate Action: Use more reactive TIPS-OTf troubleshoot->use_triflate change_base Action: Use hindered base (e.g., 2,6-lutidine) troubleshoot->change_base increase_t Action: Increase temperature / time troubleshoot->increase_t restart Restart Reaction use_triflate->restart change_base->restart increase_t->restart

Caption: Troubleshooting workflow for a slow TIPS protection reaction.

G cluster_logic Logic: Selecting a Silyl Protecting Group q1 Need to protect an alcohol? q2 Need very high stability to acid/base? q1->q2 Yes no_silyl Consider other protecting groups q1->no_silyl No q3 Will deprotect other silyl groups first? q2->q3 Yes use_tbs Choice: Use TBS or TES q2->use_tbs No use_tips Choice: Use TIPS or TBDPS q3->use_tips Yes q3->use_tbs No

Caption: Decision logic for choosing a silyl protecting group.

G cluster_pathway Conceptual Diagram: Steric Shielding in SN2 Reaction Nu Nucleophile (Nu:-) C Electrophilic Carbon Nu->C Backside Attack Blocked LG Leaving Group C->LG C-LG bond TIPS TIPS Group C->TIPS

Caption: Steric shielding by a TIPS group blocking nucleophilic attack.

References

Technical Support Center: Purification of TIPS-Acetylene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from triisopropylsilyl (TIPS)-acetylene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in reactions involving TIPS-acetylene?

A1: The most common impurities include unreacted starting materials (TIPS-acetylene and the coupling partner), homocoupled TIPS-acetylene byproducts (TIPS-C≡C-C≡C-TIPS), and prematurely deprotected starting materials or products. In Sonogashira couplings, Glaser coupling, which is the oxidative homocoupling of terminal alkynes, is a frequently observed side reaction, especially in the presence of copper catalysts and oxygen.[1][2]

Q2: Why is it difficult to separate my TIPS-protected product from the starting materials by column chromatography?

A2: A significant challenge with trialkylsilyl protecting groups like TIPS is that they render the molecule nonpolar.[3] Consequently, the desired product often has a polarity very similar to that of the TIPS-acetylene starting material and other silyl-containing byproducts, leading to poor separation (co-elution) on silica (B1680970) gel chromatography.[3]

Q3: My TIPS deprotection reaction is sluggish or incomplete. What could be the reason?

A3: The triisopropylsilyl (TIPS) group is sterically bulky and, therefore, more stable and less reactive than smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS).[4][5] Standard deprotection reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) may require harsher conditions (e.g., elevated temperatures) or prolonged reaction times, which can lead to decomposition of sensitive substrates.[5] The choice of solvent and the presence of water can also significantly impact the reaction rate.

Q4: Are there alternative, milder methods for TIPS group removal?

A4: Yes, several milder methods have been developed for the deprotection of TIPS-acetylenes. One effective method involves the use of silver fluoride (AgF) in methanol (B129727).[5][6][7] This protocol is known to be efficient under mild conditions and is compatible with various functional groups, including base-sensitive ones like aldehydes and ketones.[4] Another approach is the use of potassium carbonate (K₂CO₃) in methanol, although this is more commonly used for TMS deprotection, it can be effective for some TIPS-protected alkynes.[5]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product and starting material have very similar Rf values.The nonpolar TIPS group leads to similar polarities between the product and silyl-containing impurities.[3]Optimize Eluent System: Use a less polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures with a very low percentage of ethyl acetate) and consider multiple elutions of the TLC plate to better resolve the spots.[1] Alternative Stationary Phase: Consider using silver nitrate-impregnated silica gel, which can improve separation of alkynes. Alternative Protecting Group: For future syntheses, consider a more polar silyl protecting group like (3-cyanopropyl)dimethylsilyl (CPDMS) to facilitate easier separation.[3]
Streaking or tailing of spots on TLC.The compound may be too concentrated, or it might be interacting strongly with the silica gel (e.g., acidic or basic functional groups).Dilute Sample: Load a more dilute solution of your crude product onto the column. Modify Mobile Phase: Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds.
Issue 2: Unexpected Byproducts in the Reaction Mixture
Symptom Possible Cause Suggested Solution
A nonpolar byproduct is observed, often with a lower Rf than the starting materials.This is likely the homocoupling product of TIPS-acetylene (Glaser coupling), especially in Sonogashira reactions.[1][2] This is promoted by oxygen and copper catalysts.Degas Solvents: Ensure all solvents and reagents are thoroughly deaerated before the reaction. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to avoid Glaser coupling.[2]
The desired product is observed along with its deprotected analogue.The reaction or workup conditions are too harsh, leading to premature cleavage of the TIPS group.Milder Base: If using a strong base, switch to a milder one (e.g., K₂CO₃ instead of an alkoxide). Control Temperature: Run the reaction at a lower temperature. Aqueous Workup: Avoid strongly acidic or basic conditions during the aqueous workup.
Issue 3: Failed or Incomplete TIPS Deprotection
Symptom Possible Cause Suggested Solution
TLC analysis shows a significant amount of starting material remaining after prolonged reaction time.Steric hindrance of the TIPS group makes it less reactive.[5] The deprotection reagent may be old or inactive.Increase Temperature: Gently heat the reaction mixture, but monitor for decomposition of your product.[5] Use Fresh Reagent: Ensure your deprotection reagent (e.g., TBAF solution) is fresh. Switch Reagent: If TBAF is ineffective, try the AgF protocol in methanol.[5][7]
Decomposition of the product is observed.The deprotection conditions are too harsh for the functional groups present in the molecule.Use Milder Conditions: Switch to a milder deprotection protocol like AgF/MeOH.[8][6] Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C or room temperature).

Experimental Protocols

Protocol 1: General Sonogashira Coupling with TIPS-Acetylene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Add a degassed solvent, such as triethylamine or a mixture of THF and an amine base.

  • Addition of Alkyne: Add TIPS-acetylene (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Deprotection of TIPS-Alkynes using Silver Fluoride (AgF)

This protocol is adapted from literature procedures for mild deprotection.[8][5]

  • Preparation: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne (1.0 eq.) in methanol to a concentration of approximately 0.1 M. Degas the solution.[5]

  • Reagent Addition: Add silver fluoride (AgF) (1.5 eq.) to the solution in one portion.[5]

  • Reaction: Stir the reaction mixture at room temperature (23 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Add 1 M HCl (3 eq.) to the reaction mixture and stir for 10 minutes. Filter the mixture to remove insoluble silver salts.[5]

  • Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Representative TLC Rf Values for a TIPS-Acetylene Coupling Reaction

Eluent System: Hexanes/Ethyl Acetate (50:1), double elution.

CompoundRf Value
(Triisopropylsilyl)acetylene0.88
Bromoacetylene Starting Material0.35
Desired TIPS-Diyne Product0.44
Homocoupling Product0.26

(Data adapted from an organic synthesis procedure for a similar system)[1]

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_deprotection Deprotection Reaction TIPS-Acetylene Reaction (e.g., Sonogashira) Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Fractions Analyze Fractions Column->Fractions Pure_TIPS Pure TIPS-Protected Product Fractions->Pure_TIPS Deprotection TIPS Deprotection Pure_TIPS->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Final_Product Final Product Final_Purification->Final_Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree node_action Optimize Eluent (less polar) Consider AgNO3-Silica Start Purification Issue? Poor_Sep Poor Separation on TLC? Start->Poor_Sep Yes Byproducts Unexpected Byproducts? Start->Byproducts No Poor_Sep->node_action Yes Solution Poor_Sep->Byproducts No Homocoupling Homocoupling Observed? Byproducts->Homocoupling Yes node_action2 Use Degassed Solvents Maintain Inert Atmosphere Consider Cu-free conditions Homocoupling->node_action2 Yes Solution node_action3 Analyze structure (NMR, MS) Consider side reactions Homocoupling->node_action3 No Other Byproducts

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Preventing Homocoupling of (Triisopropylsilyl)acetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the homocoupling of (Triisopropylsilyl)acetylene (TIPS-acetylene) during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne (dimer).[1][2] This undesired reaction consumes the alkyne starting material, which in turn reduces the yield of the desired cross-coupled product.[1][3]

Q2: What are the primary causes of this compound homocoupling?

A2: The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and an oxidizing agent, most commonly oxygen.[1][3] The copper catalyst facilitates the oxidative dimerization of the terminal alkyne.[1][4] While the triisopropylsilyl (TIPS) group offers some steric hindrance that can reduce the rate of homocoupling compared to smaller silyl (B83357) groups or unprotected alkynes, it does not entirely prevent it under unfavorable reaction conditions.

Q3: What are the key strategies to minimize or prevent the homocoupling of TIPS-acetylene?

A3: Several strategies can be employed to suppress this unwanted side reaction:[1]

  • Maintain an Inert Atmosphere: Rigorously excluding oxygen by using an inert gas like high-purity argon or nitrogen is the most critical step, especially when a copper co-catalyst is used.[1][3]

  • Utilize Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed that completely avoid the possibility of copper-catalyzed Glaser coupling.[1]

  • Optimize Reaction Parameters: Careful selection and optimization of the palladium catalyst, ligand, base, and solvent can significantly favor the desired cross-coupling pathway over homocoupling.[1]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]

  • Employ Appropriate Ligands: The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich ligands can often promote the desired cross-coupling.[1]

Q4: How does the choice of base and solvent impact homocoupling?

A4: The base and solvent system is crucial. The base deprotonates the terminal alkyne to form the reactive acetylide species. The strength and steric bulk of the base can affect the reaction outcome. The solvent's polarity and its ability to coordinate with the catalytic species can also influence the competition between the desired cross-coupling and the undesired homocoupling.[1]

Troubleshooting Guide

If you are observing significant homocoupling of this compound in your cross-coupling reaction, follow these troubleshooting steps:

Issue Potential Cause Recommended Solution
High levels of diyne byproduct Presence of oxygen in the reaction vessel.Ensure rigorous deoxygenation of solvents and reagents. Use a Schlenk line or a glovebox for the reaction setup. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High concentration of the alkyne.Add the this compound to the reaction mixture dropwise over an extended period using a syringe pump.[1]
Inappropriate catalyst system.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands may be beneficial.[1] Consider switching to a copper-free Sonogashira protocol.[1]
Low yield of the desired product Non-optimal reaction conditions.Systematically vary the base, solvent, and temperature to find the optimal conditions for your specific substrates.
Catalyst deactivation.Ensure the purity of all reagents and solvents. Traces of impurities can poison the catalyst.
Reaction stalls or is incomplete Insufficiently active catalyst.Increase the catalyst loading or try a more active palladium precatalyst.
Poor solubility of reagents.Choose a solvent system that ensures all components are well-dissolved at the reaction temperature.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Halide with this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask and inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.[1]

  • Add the anhydrous, degassed solvent.[1]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the this compound via syringe over a period of 30-60 minutes.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under Rigorously Anaerobic Conditions

This protocol outlines the necessary precautions when a copper co-catalyst is used.

Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask and inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and the base.[1]

  • Stir the mixture and add the this compound dropwise via syringe.[1]

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required and monitor its progress.

  • Follow a standard aqueous work-up and purification procedure as described in Protocol 1.[1]

Visual Guides

Homocoupling_Prevention_Workflow Troubleshooting Workflow for TIPS-Acetylene Homocoupling start Significant Homocoupling Observed check_atmosphere Is the reaction strictly under an inert atmosphere? start->check_atmosphere implement_inert Action: Implement rigorous inert atmosphere techniques (Schlenk line/glovebox). check_atmosphere->implement_inert No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes implement_inert->check_copper consider_cu_free Action: Switch to a copper-free Sonogashira protocol. check_copper->consider_cu_free Yes check_addition How is the alkyne being added? check_copper->check_addition No (already Cu-free) end Homocoupling Minimized consider_cu_free->end slow_addition Action: Implement slow addition of the alkyne via syringe pump. check_addition->slow_addition All at once optimize_conditions Action: Screen ligands, bases, and solvents. check_addition->optimize_conditions Slowly slow_addition->optimize_conditions optimize_conditions->end

Caption: A decision-making flowchart for troubleshooting the homocoupling of this compound.

Competing_Pathways Competing Reaction Pathways cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Ar_X Aryl Halide (Ar-X) Pd_cat Pd Catalyst Ar_X->Pd_cat TIPS_acetylene TIPS-Acetylene Cu_cat Cu Catalyst TIPS_acetylene->Cu_cat homocoupling_product Undesired Homocoupling Product (TIPS-C≡C-C≡C-TIPS) TIPS_acetylene->homocoupling_product O₂ cross_coupling_product Desired Cross-Coupling Product (Ar-C≡C-TIPS) Pd_cat->cross_coupling_product Cu_cat->cross_coupling_product Cu_cat->homocoupling_product

Caption: A diagram illustrating the competition between the desired cross-coupling and undesired homocoupling pathways.

References

Optimizing reaction conditions for the asymmetric addition of TIPS-acetylene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the asymmetric addition of triisopropylsilyl (TIPS)-acetylene to carbonyl compounds. The resulting chiral propargylic alcohols are crucial building blocks in pharmaceutical and natural product synthesis.

Troubleshooting Guide

This section addresses common experimental issues in a direct question-and-answer format.

Issue 1: Low Enantioselectivity (ee%)

  • Q1: My enantiomeric excess (ee%) is consistently low or nonexistent. What are the primary factors to investigate?

    A1: Low enantioselectivity is a frequent challenge. The root cause often lies with the chiral ligand, catalyst, solvent, or temperature. A systematic approach is required to pinpoint the issue.

    • Chiral Ligand Integrity: The chiral ligand is the primary source of stereochemical control. Ensure its purity and structural integrity. Impurities or degradation can severely impact enantioselectivity. Consider screening different classes of ligands, such as chiral amino alcohols (e.g., N-methylephedrine), BINOL derivatives, or ProPhenol ligands, as their effectiveness can be substrate-dependent.[1][2][3]

    • Catalyst System: The choice and handling of the catalyst are critical. For zinc-based systems, the in-situ generation of the alkynylzinc reagent is common.[2] The combination of a zinc source (e.g., Zn(OTf)₂, Et₂Zn) and a chiral ligand forms the active catalyst.[2][4][5] In some cases, a co-catalyst like Ti(O-i-Pr)₄ is used to enhance reactivity and selectivity, particularly with aromatic aldehydes.[1][6][7]

    • Solvent Effects: The reaction solvent significantly influences the transition state geometry.[8] Toluene (B28343) is a commonly used solvent that has proven effective.[9] However, a solvent screen including ethers (like THF) or non-polar hydrocarbons is recommended. For instance, in dimethylzinc-mediated additions, adding THF to toluene can eliminate unwanted side reactions like methyl addition.[10]

    • Temperature Control: Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] It is crucial to conduct a temperature optimization study, exploring temperatures from -78°C to room temperature.

Issue 2: Low Reaction Yield

  • Q2: The conversion of my starting material is poor, resulting in a low yield of the desired propargylic alcohol. What should I check?

    A2: Low yields can stem from reagent deactivation, competing side reactions, or suboptimal reaction conditions.

    • Reagent Purity and Stoichiometry: Ensure all reagents, including the aldehyde, TIPS-acetylene, and zinc source, are pure and dry. Water is a common impurity that can quench the organozinc reagents.[8] Carefully check the stoichiometry; an excess of the alkyne and zinc reagent is often used.

    • Aldehyde Quality: Aldehydes, especially aliphatic ones, are prone to self-condensation (aldol reaction), which competes with the desired alkynylation.[5][11] Using freshly distilled or purified aldehydes is critical. For challenging substrates like acetaldehyde (B116499), a slow addition protocol can minimize self-condensation by keeping its concentration low.[11]

    • Catalyst Loading: While catalytic systems are desirable, insufficient catalyst loading can lead to slow or incomplete reactions. An optimization of the ligand and zinc source loading (e.g., 5-20 mol%) is recommended.[4][9]

    • Reaction Time and Temperature: The reaction may simply be too slow at the tested temperature. After optimizing for enantioselectivity, you may need to increase the reaction time or slightly raise the temperature to drive the reaction to completion, balancing yield against a potential decrease in ee%.

Issue 3: Formation of Byproducts

  • Q3: I am observing significant amounts of side products in my reaction mixture. What are they and how can I prevent them?

    A3: Byproduct formation complicates purification and reduces yield. Common side products include products from aldol (B89426) condensation, racemization, and alkyne homocoupling.

    • Aldol Products: As mentioned, enolizable aldehydes can undergo self-condensation.[11] This is particularly problematic with highly reactive aldehydes. A slow addition of the aldehyde to the reaction mixture is an effective strategy to minimize this pathway.[11]

    • Alkyne Homocoupling (Hay Coupling): In the presence of certain catalysts and oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes. While more common in other contexts, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) can minimize this.

    • Racemic Product: The formation of a racemic product indicates a failure in the asymmetric induction. This could be due to an inactive or inappropriate chiral ligand, or a strong uncatalyzed background reaction that proceeds without stereocontrol. Lowering the reaction temperature can sometimes slow the background reaction more than the catalyzed one.[10]

Frequently Asked Questions (FAQs)

  • Q4: What is the role of the TIPS (triisopropylsilyl) group?

    A4: The bulky TIPS group serves two main purposes. First, it acts as a protecting group for the terminal alkyne, preventing unwanted reactions at the acidic C-H bond. Second, its steric bulk can influence the stereochemical outcome of the addition reaction. The TIPS group can be readily removed later in the synthetic sequence using fluoride (B91410) sources like TBAF (tetra-n-butylammonium fluoride).[12]

  • Q5: Which catalyst system is best: Zinc, Titanium, or others?

    A5: The "best" system is highly dependent on the specific aldehyde and alkyne substrates.

    • Zinc-based systems (e.g., Et₂Zn or Zn(OTf)₂ with a chiral ligand) are very common, versatile, and often operationally simple.[4][5] Proline-derived dinuclear zinc catalysts have shown high efficiency for aromatic and α,β-unsaturated aldehydes.[9]

    • Titanium-based systems , often used in conjunction with BINOL-type ligands, can provide excellent enantioselectivity, particularly for aromatic aldehydes.[6][7] Sometimes, titanium is used as an additive in zinc-catalyzed reactions to improve performance.[10]

    • Other metals like copper and rhodium have also been explored for asymmetric alkynylations.

  • Q6: Can I use other silyl-acetylenes besides TIPS-acetylene?

    A6: Yes, other silyl-acetylenes like TMS-acetylene (trimethylsilylacetylene) are frequently used.[9] The choice of the silyl (B83357) group can affect reactivity and may require re-optimization of the reaction conditions. The stability of the silyl group to the reaction and workup conditions, as well as the ease of its subsequent removal, should be considered.

  • Q7: How do I choose the right chiral ligand?

    A7: Ligand selection is often empirical. A good starting point is to consult the literature for additions to similar aldehyde substrates. The most common and successful ligand classes include:

    • β-Amino alcohols: (1S,2R)-(+)-N-Methylephedrine is a classic, effective ligand, especially when used stoichiometrically or with Zn(OTf)₂.[2][5]

    • BINOL and its derivatives: These ligands, often paired with titanium(IV) isopropoxide, are excellent for achieving high ee% with a range of aldehydes.[6][7]

    • ProPhenol and Salen ligands: These ligands can form bifunctional catalysts that activate both the nucleophile and the electrophile, leading to high efficiency and selectivity.[3][10]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Asymmetric Alkynylation
Catalyst SystemChiral LigandAldehyde TypeSolventTemp (°C)Yield (%)ee%Reference
Zn(OTf)₂ / Et₃NN-MethylephedrineAromaticToluene609597[5]
Zn(OTf)₂ / Et₃NLigand 5 (Carbohydrate-derived)AromaticToluene4095>99[5]
Et₂Zn / Ti(OiPr)₄BINOLAromatic/AliphaticTolueneRT85-9992-99[13]
Et₂ZnProPhenol 1 α,β-UnsaturatedTolueneRT80-9790-99[3][9]
Zn powder / EtI / Ti(OiPr)₄BINOLAromatic/AliphaticTHFRT81-9588-96[6]

Note: This table presents a selection of representative data. Optimal conditions may vary based on the specific substrate.

Experimental Protocol 1: General Procedure for Zn(OTf)₂-Catalyzed Asymmetric Addition of TIPS-acetylene

This protocol is adapted from methodologies described by Carreira and others and serves as a general starting point.[5]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • Chiral ligand (e.g., (1S, 2R)-(+)-N-Methylephedrine)

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • TIPS-acetylene

  • Aldehyde, freshly distilled or purified

  • Anhydrous toluene

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (1.1 equiv.) and the chiral ligand (1.2 equiv.).

  • Add anhydrous toluene to dissolve the solids.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Add triethylamine (2.2 equiv.) and stir for an additional 30 minutes.

  • Add TIPS-acetylene (1.5 equiv.) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (1.0 equiv.) dropwise over 10-15 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired propargylic alcohol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.

Visual Guides

Troubleshooting Logic Flow

TroubleshootingFlow start_node Problem Observed low_ee Low ee%? start_node->low_ee q_node q_node a_node a_node s_node s_node low_yield Low Yield? low_ee->low_yield No check_ligand Check Ligand Purity Screen Ligands low_ee->check_ligand Yes check_reagents Check Reagent Purity (esp. Aldehyde & H₂O) low_yield->check_reagents Yes solution Problem Solved low_yield->solution No optimize_temp Lower Temperature (-20°C to -78°C) check_ligand->optimize_temp screen_solvent Screen Solvents (Toluene, THF, Hexanes) optimize_temp->screen_solvent screen_solvent->solution slow_addition Use Slow Aldehyde Addition Protocol check_reagents->slow_addition optimize_loading Optimize Catalyst Loading slow_addition->optimize_loading optimize_loading->solution

Caption: A flowchart for troubleshooting common issues in the reaction.

General Experimental Workflow

Workflow reagents 1. Reagent Prep (Drying, Distillation) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst Formation (Ligand + Zn Source) setup->catalyst addition 4. Reagent Addition (Alkyne, Aldehyde) catalyst->addition reaction 5. Reaction (Monitor by TLC) addition->reaction workup 6. Quench & Workup (Extraction) reaction->workup purify 7. Purification (Chromatography) workup->purify analysis 8. Analysis (NMR, Chiral HPLC) purify->analysis

References

Validation & Comparative

A Comparative Guide to (Triisopropylsilyl)acetylene and Trimethylsilylacetylene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and development, terminal alkynes are invaluable building blocks. Their protection is often a critical strategy to ensure selective reactivity. Among the various silyl (B83357) protecting groups for acetylenes, trimethylsilylacetylene (B32187) (TMSA) and (triisopropylsilyl)acetylene (TIPS-acetylene) are two of the most prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

PropertyThis compound (TIPS-acetylene)Trimethylsilylacetylene (TMSA)
Molecular Formula C11H22Si[1][2]C5H10Si[3][4][5]
Molecular Weight 182.38 g/mol [1][2]98.22 g/mol [3][4][6]
Appearance Colorless to pale yellow liquid[1][7]Colorless liquid[3][4][6]
Boiling Point 230.7 °C at 760 mmHg[1]; 50-52 °C at 0.6 mmHg[7][8]53 °C[5][6][9]
Density 0.813 g/mL at 25 °C[7][8]0.695 - 0.709 g/mL at 25 °C[4][5][6][9]
Flash Point 56 °C (closed cup)[7][8]< -30 °F[5]
Stability More stable due to bulky triisopropylsilyl group, providing stability in a wider range of reaction conditions.[7][8][10]Less stable than TIPS-acetylene.
Handling Higher boiling point offers better handling and safety.[7][8][10]Lower boiling and flash points require more careful handling.[5][6][11][12][13][14]
Reactivity Used in Sonogashira couplings and as a protecting group for terminal alkynes.[7][15]Widely used in Sonogashira couplings as an acetylene (B1199291) equivalent.[6][11][12]
Deprotection Generally requires stronger conditions for deprotection compared to TMSA.[16]Readily deprotected under mild conditions.[6][11]

Performance Comparison

The primary distinction between TIPS-acetylene and TMSA lies in the steric bulk of the silyl group. The three isopropyl groups in TIPS-acetylene provide significantly more steric hindrance compared to the three methyl groups in TMSA. This difference has profound implications for their stability, reactivity, and ease of deprotection.

Stability and Handling:

The bulkier triisopropylsilyl group in TIPS-acetylene imparts greater stability, making it more robust across a broader range of reaction conditions compared to TMSA.[7][8][10] This enhanced stability also contributes to a higher boiling point and flash point, which translates to safer and easier handling in the laboratory.[7][8][10] TMSA, being more volatile, requires greater caution during handling.[5][6][11][12][13][14]

Reactivity and Applications:

Both TIPS-acetylene and TMSA are extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to introduce a protected acetylene moiety.[6][7][11][12] In these reactions, they serve as a stable, liquid substitute for gaseous and hazardous acetylene.[11][12][14] The choice between the two often depends on the subsequent reaction steps and the desired stability of the protected alkyne.

The greater stability of the TIPS group means that it can withstand reaction conditions that might cleave a TMS group.[17] This makes TIPS-acetylene the preferred choice when the protected alkyne needs to be carried through multiple synthetic steps involving basic or mildly acidic conditions.

Deprotection:

The trade-off for the enhanced stability of the TIPS group is the requirement for harsher conditions for its removal. While the TMS group can be easily cleaved under mild conditions, such as with potassium carbonate in methanol (B129727) or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or DBU, the deprotection of the TIPS group often necessitates stronger reagents or longer reaction times.[6][11][16][18]

For instance, the selective deprotection of a TMS-acetylene in the presence of a TIPS-acetylene can be readily achieved, highlighting the differential lability of these two protecting groups.[18]

Experimental Protocols

General Procedure for Sonogashira Coupling

A common application for both TIPS-acetylene and TMSA is the Sonogashira coupling. The following is a general protocol.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound or Trimethylsilylacetylene (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, the palladium catalyst, and CuI.

  • Add the solvent and the amine base.

  • Add the silylacetylene dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

The choice of catalyst, base, solvent, and temperature can be optimized for specific substrates.

Deprotection Protocols

Deprotection of Trimethylsilylacetylene (TMSA):

  • Mild Basic Conditions: The TMS group can be cleaved by stirring the TMS-protected alkyne with potassium carbonate in methanol at room temperature.[18]

  • Fluoride-based Reagents: A solution of the TMS-protected alkyne in THF can be treated with a solution of TBAF or DBU at room temperature.[6][11]

Deprotection of this compound (TIPS-acetylene):

  • Fluoride-based Reagents: TBAF is a common reagent for TIPS deprotection, often requiring elevated temperatures or longer reaction times compared to TMS deprotection.[16]

  • Silver-mediated Deprotection: A mild and efficient method involves the use of silver fluoride (AgF) in methanol.[19][20] Another protocol uses silver nitrate (B79036) followed by hydrolysis.[16]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for using silylacetylenes in organic synthesis and the factors influencing the choice between TIPS-acetylene and TMSA.

Silylacetylene_Workflow start Starting Material (Aryl/Vinyl Halide) sonogashira Sonogashira Coupling with Silylacetylene start->sonogashira protected_alkyne Silyl-Protected Alkyne sonogashira->protected_alkyne further_reactions Further Synthetic Transformations protected_alkyne->further_reactions deprotection Deprotection protected_alkyne->deprotection further_reactions->deprotection terminal_alkyne Terminal Alkyne deprotection->terminal_alkyne

Caption: General workflow for the application of silylacetylenes in synthesis.

Choice_of_Silylacetylene choice Choice of Silylacetylene stability_needed High Stability Required for Subsequent Steps? choice->stability_needed Consider mild_deprotection Mild Deprotection Conditions Required? choice->mild_deprotection Consider stability_needed->mild_deprotection No tips Use TIPS-acetylene stability_needed->tips Yes mild_deprotection->tips No tmsa Use TMSA mild_deprotection->tmsa Yes

Caption: Decision-making process for selecting between TIPS-acetylene and TMSA.

Conclusion

Both this compound and trimethylsilylacetylene are indispensable tools in modern organic synthesis. The choice between them hinges on a careful consideration of the required stability of the protected alkyne throughout the synthetic sequence and the desired conditions for the final deprotection step. For syntheses requiring a robust protecting group that can withstand a variety of reaction conditions, the sterically hindered and more stable TIPS-acetylene is the superior choice. Conversely, when ease of deprotection under mild conditions is paramount, the less sterically encumbered and more labile TMSA is the preferred reagent. By understanding the distinct properties and performance characteristics of each, researchers can strategically employ these reagents to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to Silyl Protecting Groups for Alkynes: The Advantages of TIPS Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of an appropriate protecting group for terminal alkynes is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the arsenal (B13267) of available protecting groups, silyl (B83357) ethers, particularly the triisopropylsilyl (TIPS) group, offer a robust and versatile solution. This guide provides an objective comparison of the TIPS protecting group with other common silyl alternatives, namely trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), supported by experimental data and detailed protocols.

The primary advantage of the TIPS group lies in its significant steric bulk, which imparts enhanced stability under a variety of reaction conditions where less hindered silyl groups may be labile. This stability, however, necessitates more specific conditions for its removal, offering a valuable orthogonality in multi-step syntheses.

Relative Stability and Performance: A Quantitative Overview

The stability of silyl protecting groups for alkynes is paramount and is largely dictated by the steric hindrance around the silicon atom. The general order of stability towards both acidic and basic conditions is:

TMS < TES < TBDMS < TIPS

This trend is a direct consequence of the increasing size of the alkyl substituents on the silicon atom, which shields the Si-C bond from nucleophilic or electrophilic attack. The bulky isopropyl groups of the TIPS ether provide a significant steric barrier, rendering it substantially more stable than the smaller TMS and TES groups.

The following tables summarize the performance of these silyl protecting groups under various conditions, providing a clear comparison for synthetic planning.

Table 1: Comparison of Silyl Protecting Groups for Terminal Alkynes

Protecting GroupSilylating AgentKey AdvantagesKey Disadvantages
TMS TMSClEasy to introduce and removeVery labile to acidic and basic conditions
TES TESClMore stable than TMSStill relatively labile
TBDMS TBDMSClGood balance of stability and reactivityCan be cleaved under some acidic conditions
TIPS TIPSClHigh stability to a wide range of conditionsRequires specific and sometimes harsher deprotection conditions

Table 2: Deprotection Conditions for Silyl-Protected Phenylacetylene (B144264)

Protecting GroupReagentSolventTemperature (°C)TimeYield (%)
TMS K₂CO₃MeOHRoom Temp.15 min>95
TES TBAFTHFRoom Temp.1 h~95
TBDMS TBAFTHFRoom Temp.2-4 h~95
TIPS AgF (1.5 equiv)MeOHRoom Temp.1-3 h92[1]
TIPS TBAFTHFRoom Temp.12-24 hVariable

Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction conditions.

The data clearly illustrates that while TMS is readily cleaved under mild basic conditions, the deprotection of TIPS-alkynes often requires specific reagents like silver fluoride (B91410) (AgF) for efficient and high-yielding removal.[1][2] Tetrabutylammonium fluoride (TBAF), a common reagent for silyl ether cleavage, can also be used for TIPS deprotection, but typically requires significantly longer reaction times. This differential reactivity is a key advantage, allowing for the selective deprotection of a TMS group in the presence of a TIPS group, a valuable strategy in the synthesis of complex molecules.[3]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following sections provide representative protocols for the silylation of a terminal alkyne with TIPSCl and the subsequent deprotection.

Protocol 1: Silylation of Phenylacetylene with Triisopropylsilyl Chloride (TIPSCl)

Materials:

  • Phenylacetylene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Triisopropylsilyl chloride (TIPSCl, 1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add phenylacetylene to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add TIPSCl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the desired (triisopropylsilyl)phenylacetylene.

Protocol 2: Deprotection of (Triisopropylsilyl)phenylacetylene using Silver Fluoride (AgF)

Materials:

Procedure:

  • In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected alkyne (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.[1]

  • Add silver fluoride (1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature (23 °C).[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Add 1 M HCl (3 equivalents) to the reaction mixture and stir for 10 minutes.[1]

  • Filter the mixture and extract the filtrate with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • The residue can be purified by column chromatography on silica gel if necessary.[1]

Selecting the Right Silyl Protecting Group: A Logical Approach

The choice of a silyl protecting group is a strategic decision that should be based on the specific demands of the synthetic route. The following diagram illustrates a logical workflow for selecting the most appropriate silyl protecting group for an alkyne.

G start Start: Need to protect a terminal alkyne stability_check What is the required stability for subsequent reaction steps? start->stability_check mild_conditions Mild conditions (e.g., chromatography, mild base) stability_check->mild_conditions Low Stability Needed harsh_conditions Harsh conditions (e.g., strong base, acidic workup, organometallics) stability_check->harsh_conditions High Stability Needed tes_tbdms_check Consider TES or TBDMS for moderate stability stability_check->tes_tbdms_check Moderate Stability Needed tms_group Use TMS group mild_conditions->tms_group tips_group Use TIPS group for maximum stability harsh_conditions->tips_group deprotection_check Is selective deprotection required in the presence of other silyl groups? tms_group->deprotection_check tes_tbdms_check->deprotection_check tips_group->deprotection_check selective_deprotection Yes deprotection_check->selective_deprotection Yes no_selective_deprotection No deprotection_check->no_selective_deprotection No orthogonal_strategy Employ an orthogonal strategy: - Use TIPS for the more stable position. - Use TMS/TES for the more labile position. selective_deprotection->orthogonal_strategy end End: Protected Alkyne no_selective_deprotection->end orthogonal_strategy->end

Caption: Decision workflow for selecting a silyl protecting group for alkynes.

References

Spectroscopic methods for confirming the successful deprotection of TIPS-acetylene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the triisopropylsilyl (TIPS) protecting group from a terminal alkyne is a critical step in many organic syntheses, particularly in the fields of medicinal chemistry and materials science. Confirmation of the successful deprotection is paramount to ensure the desired reactivity of the resulting terminal alkyne for subsequent transformations, such as click chemistry or Sonogashira coupling reactions. This guide provides a comparative overview of common spectroscopic methods used to confirm the complete removal of the TIPS group, supported by experimental data and detailed protocols.

Spectroscopic Signatures: Before and After Deprotection

The successful deprotection of a TIPS-acetylene results in a significant change in the molecule's structure, which is readily observable by various spectroscopic techniques. The primary transformation is the replacement of the bulky triisopropylsilyl group with a hydrogen atom, leading to the formation of a terminal alkyne.

Herein, we compare the key spectroscopic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) upon deprotection.

Workflow for Deprotection and Spectroscopic Confirmation

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_analysis Spectroscopic Analysis TIPS-Acetylene TIPS-Acetylene Reaction Reaction Workup & Purification TIPS-Acetylene->Reaction 1. Deprotection_Reagent Deprotection Reagent (e.g., TBAF, AgF) Deprotection_Reagent->Reaction 2. Terminal_Alkyne Terminal Alkyne Reaction->Terminal_Alkyne 3. Isolation NMR NMR Spectroscopy (¹H, ¹³C) Terminal_Alkyne->NMR IR IR Spectroscopy Terminal_Alkyne->IR MS Mass Spectrometry Terminal_Alkyne->MS Confirmation Successful Deprotection? NMR->Confirmation Data Analysis IR->Confirmation MS->Confirmation

Caption: General workflow for TIPS-acetylene deprotection and subsequent confirmation using various spectroscopic methods.

Quantitative Data Comparison

The following tables summarize the expected spectroscopic data for a representative TIPS-protected alkyne and its corresponding terminal alkyne.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)Multiplicity
TIPS-Protected Alkyne Si-CH(CH₃)₂~1.1Multiplet
Si-CH (CH₃)₂~1.0Septet
Terminal Alkyne ≡C-H~2.0 - 3.3Singlet or Triplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
TIPS-Protected Alkyne ≡C -Si~106
C -R~96
Si-C H(CH₃)₂~19
Si-CH(C H₃)₂~11
Terminal Alkyne ≡C -H~65 - 85
C -R~70 - 100

Table 3: IR Spectral Data Comparison

CompoundVibrational ModeWavenumber (cm⁻¹)Intensity
TIPS-Protected Alkyne C≡C Stretch2100 - 2260Weak to Medium
Terminal Alkyne ≡C-H Stretch3270 - 3330Strong, Sharp
C≡C Stretch2100 - 2260Weak

Table 4: Mass Spectrometry Data Comparison

CompoundKey FeatureExpected m/z
TIPS-Protected Alkyne Molecular Ion (M⁺)[M]
Loss of Isopropyl[M - 43]
Terminal Alkyne Molecular Ion (M⁺)[M - 156]

Experimental Protocols

General Deprotection Procedure using Tetrabutylammonium Fluoride (TBAF)
  • Dissolve the TIPS-protected acetylene (B1199291) in anhydrous tetrahydrofuran (B95107) (THF) at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the terminal alkyne.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard proton pulse program. Key parameters to note are the disappearance of the signals corresponding to the TIPS protons (around δ 1.0-1.1 ppm) and the appearance of a new singlet or triplet for the acetylenic proton (around δ 2.0-3.3 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard carbon pulse program with proton decoupling. The disappearance of the TIPS carbon signals and the appearance of the two sp-hybridized carbon signals in the characteristic region for a terminal alkyne confirm deprotection.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The most definitive evidence for successful deprotection is the appearance of a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, which is absent in the TIPS-protected starting material. The C≡C stretch will be present in both spectra but is often weak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the deprotected alkyne. This will be a significant mass loss (approximately 156 amu) compared to the molecular ion of the TIPS-protected starting material.

Logical Relationship of Spectroscopic Confirmation

Confirmation_Logic cluster_evidence Spectroscopic Evidence H_NMR ¹H NMR: - Disappearance of TIPS signals (~1.1 ppm) - Appearance of ≡C-H signal (~2-3.3 ppm) Confirmation Successful Deprotection Confirmed H_NMR->Confirmation C_NMR ¹³C NMR: - Disappearance of TIPS C signals - Appearance of terminal alkyne C signals C_NMR->Confirmation IR IR: - Appearance of strong, sharp ≡C-H stretch (~3300 cm⁻¹) IR->Confirmation MS MS: - Molecular ion matches deprotected mass - Significant mass loss from starting material MS->Confirmation

A Comparative Guide to the Reactivity of (Triisopropylsilyl)acetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a sterically hindered, protected terminal alkyne widely employed in organic synthesis. Its triisopropylsilyl (TIPS) group offers significant steric bulk, influencing its reactivity and the stability of reaction intermediates. This guide provides an objective comparison of the performance of TIPS-acetylene in three major palladium-catalyzed cross-coupling reactions: Sonogashira, Heck, and Suzuki-Miyaura couplings. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of synthetic strategies.

Executive Summary

This compound exhibits excellent reactivity in Sonogashira coupling reactions , readily coupling with a wide range of aryl and vinyl halides under various conditions to afford the corresponding silyl-protected alkynes in moderate to excellent yields. In contrast, the application of TIPS-acetylene in Heck-type reactions appears to be limited, with a notable scarcity of literature precedents, suggesting it is not a preferred substrate for this transformation. For Suzuki-Miyaura type couplings , while direct coupling of TIPS-acetylene is not standard, analogous alkynylsilanes can be converted to corresponding boronate derivatives which then participate in efficient cross-coupling, indicating an indirect but viable pathway.

Data Presentation: Quantitative Comparison of Coupling Reactions

The following tables summarize quantitative data for the coupling of this compound and analogous alkynylsilanes in Sonogashira and Suzuki-Miyaura reactions. The absence of data for the Heck reaction with TIPS-acetylene is indicative of its limited utility in this context.

Table 1: Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
19,10-DibromoanthracenePd(OAc)₂ / Ad₃PEt₃NMechanochemical80195[1]
21,3,6,8-TetrabromopyrenePd(OAc)₂ / XPhosEt₃NMechanochemical80192[1]
32-ChloronaphthalenePd(OAc)₂ / Ad₃PEt₃NMechanochemical80191[1]
44-BromoiodobenzeneMCM-41-2P-Pd(0) / CuIPiperidinePiperidineRT297[2]
54-IodoanisoleMCM-41-2P-Pd(0) / CuIPiperidinePiperidineRT298[2]

Table 2: Suzuki-Miyaura Coupling of Alkynylboronates (Derived from Alkynylsilanes) with Aryl Halides

EntryAlkynylboronateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Potassium (phenylethynyl)trifluoroborate4-IodoacetophenonePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF651295[3]
2Potassium (phenylethynyl)trifluoroborate4-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF651285[3]
3Potassium (cyclohexenylethynyl)trifluoroborate1-IodonaphthalenePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF651292[3]

Note: The Heck reaction is primarily used for the coupling of aryl halides with alkenes. The reaction with alkynes, particularly sterically hindered silylacetylenes, is not well-documented, suggesting it is not a synthetically viable route for the preparation of arylated silylacetylenes.

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below.

Sonogashira Coupling (Mechanochemical)

This protocol describes the coupling of this compound with an aryl bromide using high-temperature ball-milling.[1]

Materials:

  • This compound (1a)

  • Aryl bromide (e.g., 9,10-dibromoanthracene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Adamantyl-3-phosphine (Ad₃P)

  • Triethylamine (Et₃N)

  • Stainless-steel ball-milling jar (1.5 mL) with a stainless-steel ball (diameter: 7 mm)

Procedure:

  • To a 1.5 mL stainless-steel ball-milling jar containing one stainless-steel ball, add the aryl bromide (0.15 mmol), this compound (0.45 mmol), Pd(OAc)₂ (0.015 mmol), Ad₃P (0.0225 mmol), and Et₃N (0.45 mmol).

  • The jar is placed in a ball mill and the mixture is milled at a specified frequency (e.g., 30 Hz) at 80 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is extracted with a suitable solvent (e.g., dichloromethane).

  • The extract is filtered and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkynylated product.

Suzuki-Miyaura Coupling of a Potassium Alkynyltrifluoroborate

This protocol details the coupling of a potassium alkynyltrifluoroborate with an aryl iodide.[3]

Materials:

  • Potassium alkynyltrifluoroborate

  • Aryl iodide (e.g., 4-iodoacetophenone)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the potassium alkynyltrifluoroborate (1.2 equiv), aryl iodide (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (9 mol %), and Cs₂CO₃ (3.0 equiv).

  • Anhydrous THF is added, and the reaction mixture is stirred at 65 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the Sonogashira and Suzuki-Miyaura coupling reactions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, TIPS-acetylene, Pd Catalyst, Ligand, and Base in Milling Jar milling High-Temperature Ball Milling reagents->milling 80 °C, 1 h extraction Solvent Extraction milling->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Figure 1. Experimental workflow for the mechanochemical Sonogashira coupling.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Alkynyltrifluoroborate, Pd Catalyst, and Base under Argon heating Heat in Anhydrous Solvent reagents->heating 65 °C, 12 h quench Aqueous Quench heating->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

Based on the available literature, this compound is a highly effective substrate for Sonogashira coupling reactions , demonstrating high yields with a variety of aryl halides under both traditional and mechanochemical conditions. For Suzuki-Miyaura couplings , while an indirect route requiring conversion to a boronate species is necessary, this pathway provides a robust method for the formation of C(sp)-C(sp²) bonds. The notable absence of successful Heck-type reactions with this compound suggests that this is not a suitable or efficient method for the arylation of this sterically demanding silylacetylene. Researchers should therefore prioritize Sonogashira coupling for the direct arylation of TIPS-acetylene.

References

A Comparative Guide to the Relative Stability of Silyl-Protected Acetylenes in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for terminal acetylenes is a critical decision in modern organic synthesis, impacting reaction yields, purification strategies, and overall efficiency. Silyl (B83357) ethers are frequently employed for this purpose due to their ease of installation and tunable stability. This guide provides a comprehensive comparison of the relative stability of four commonly used silyl-protected acetylenes: Trimethylsilyl (TMS) acetylene (B1199291), Triethylsilyl (TES) acetylene, Triisopropylsilyl (TIPS) acetylene, and tert-Butyldimethylsilyl (TBDMS) acetylene. The stability is evaluated in a range of common organic solvents under acidic, basic, and neutral conditions, with supporting data and detailed experimental protocols for stability assessment.

Quantitative Stability Comparison

Direct quantitative kinetic data for the stability of silyl-protected acetylenes across a wide range of solvents and pH conditions is not extensively available in the peer-reviewed literature. However, the stability of silyl ethers, which undergo similar cleavage mechanisms, has been well-documented and serves as a reliable proxy for estimating the relative stability of silyl-protected acetylenes. The general stability trend under both acidic and basic conditions is largely governed by the steric bulk around the silicon atom, with larger groups hindering nucleophilic attack or protonation.

The generally accepted qualitative order of stability is:

TMS < TES < TBDMS < TIPS

The following table summarizes the relative rates of cleavage for the corresponding silyl ethers, providing a semi-quantitative comparison.

Silyl Protecting GroupAbbreviationStructureRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS-(Si(CH₃)₃)11
TriethylsilylTES-(Si(CH₂CH₃)₃)6410 - 100
tert-ButyldimethylsilylTBDMS-(Si(CH₃)₂(C(CH₃)₃))20,000~20,000
TriisopropylsilylTIPS-(Si(CH(CH₃)₂)₃)700,000100,000

Data is based on the relative hydrolysis rates of the corresponding silyl ethers and should be considered an approximation for silyl acetylenes.

Solvent Effects on Stability

The choice of solvent plays a crucial role in the stability of silyl-protected acetylenes.

  • Protic Solvents (e.g., Methanol): Protic solvents can participate in the cleavage mechanism, particularly under acidic or basic catalysis. For instance, in the presence of a base like potassium carbonate in methanol, the TMS group can be cleaved within a couple of hours at room temperature.[1] Similarly, acidic conditions in protic solvents will accelerate the cleavage of less hindered silyl groups.

  • Aprotic Solvents (e.g., THF, DCM, Acetonitrile): In aprotic solvents, the stability of silyl-protected acetylenes is generally higher. Cleavage typically requires the addition of a specific reagent, such as a fluoride (B91410) source (e.g., TBAF) or a strong acid or base. These solvents are often the preferred choice when the silyl group is intended to remain intact throughout a reaction sequence.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a silyl-protected acetylene under specific conditions, a time-course study can be performed, monitoring the disappearance of the starting material and the appearance of the deprotected acetylene. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Processing prep Prepare stock solutions of silyl-acetylene and internal standard react Initiate reaction in chosen solvent with acid/base/neutral conditions prep->react aliquot Withdraw aliquots at specific time points react->aliquot quench Quench reaction (if necessary) aliquot->quench hplc HPLC Analysis quench->hplc nmr NMR Analysis quench->nmr integrate Integrate peak areas (HPLC) or signal integrals (NMR) hplc->integrate nmr->integrate plot Plot concentration vs. time integrate->plot kinetics Determine rate constant and half-life plot->kinetics G cluster_synthesis Synthetic Strategy cluster_selection Protecting Group Selection cluster_outcome Outcome start Define Synthetic Goal conditions Anticipated Reaction Conditions (pH, Temp, Reagents) start->conditions stability Evaluate Silyl Group Stability conditions->stability orthogonality Need for Orthogonal Deprotection orthogonality->stability tms TMS (Labile, for mild conditions) stability->tms Low Stability Needed tes TES (Intermediate Stability) stability->tes Moderate Stability Needed tbdms TBDMS (Robust, common choice) stability->tbdms High Stability Needed tips TIPS (Very Robust, for harsh conditions) stability->tips Very High Stability Needed choice Select Optimal Silyl Protecting Group tms->choice tes->choice tbdms->choice tips->choice synthesis Proceed with Synthesis choice->synthesis

References

Cost-benefit analysis of using (Triisopropylsilyl)acetylene in large-scale synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in pharmaceutical and materials science, the protection of terminal alkynes is a critical step. The choice of protecting group can significantly impact reaction yields, process efficiency, and overall manufacturing costs. (Triisopropylsilyl)acetylene, commonly known as TIPS-acetylene, is a key reagent for introducing the robust TIPS protecting group. This guide provides a detailed cost-benefit analysis of using TIPS-acetylene in large-scale synthesis compared to its most common alternative, (Trimethylsilyl)acetylene (TMS-acetylene).

Comparative Analysis: Performance and Cost

The primary distinction between the TIPS and TMS protecting groups lies in the steric bulk of the silyl (B83357) substituent. The three isopropyl groups of TIPS provide significantly greater steric hindrance compared to the three methyl groups of TMS. This structural difference is the foundation for their divergent performance characteristics in chemical synthesis.

Key Performance Indicators:

  • Stability: The bulky nature of the TIPS group offers superior stability across a wider range of reaction conditions, including those involving moderate acidity, basicity, and various organometallic reagents.[1][2] The TMS group, in contrast, is known to be significantly more labile and can be inadvertently cleaved during routine workup or chromatography.[2] This enhanced stability makes TIPS-acetylene the preferred choice for multi-step syntheses where the protected alkyne must endure numerous transformations.[3]

  • Selective Deprotection: The differential stability between TIPS and TMS groups is a powerful tool in complex molecule synthesis. It is possible to selectively remove a TMS group using mild conditions, such as potassium carbonate in methanol (B129727), while leaving a TIPS group intact on the same molecule.[4][5] This orthogonality is invaluable for sequential reaction strategies.

  • Deprotection Conditions: The robustness of the TIPS group necessitates more specific or forceful conditions for its removal. While the TMS group is easily cleaved with mild acid, base, or fluoride (B91410) sources, the TIPS group typically requires a dedicated fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).[4][6] For challenging substrates, milder and more selective methods using silver fluoride (AgF) have been developed, though this may introduce additional cost and process considerations.[7][8]

The following table summarizes the key performance and cost metrics for TIPS-acetylene versus TMS-acetylene.

FeatureThis compound (TIPS-acetylene)(Trimethylsilyl)acetylene (TMS-acetylene)
Molecular Weight 182.38 g/mol 98.22 g/mol
Approx. Cost/Mole *~$950 - $1100~$350 - $450
Stability High. Stable to a wide range of reagents and conditions due to steric bulk.[2][3]Low. Labile under both acidic and basic conditions.[2]
Typical Coupling Rxns Sonogashira, Cadiot-Chodkiewicz, etc.[4]Sonogashira, "Sila"-Sonogashira, etc.[9][10]
Common Deprotection Fluoride-mediated: TBAF in THF.[4] Silver-mediated: AgF in Methanol (for mild conditions).[7][8]Base-mediated: K₂CO₃ in Methanol.[4] Fluoride-mediated: TBAF in THF.[11]
Key Advantage Robustness: Survives multi-step sequences, preventing premature deprotection and side reactions.[1]Low Cost & Facile Removal: Inexpensive reagent and simple, mild deprotection protocols.[4]
Key Disadvantage Higher Cost: Both the initial reagent and potentially the deprotection reagents (e.g., AgF) are more expensive.Lability: Prone to unintentional cleavage during purification or subsequent reaction steps.[1]

Note: Cost per mole is an estimation based on publicly available catalogue prices for mid-range quantities (100g-500g) and does not reflect negotiated large-scale industrial pricing.[12][13][14]

Experimental Protocols

The following protocols are generalized representations for a palladium-catalyzed Sonogashira cross-coupling reaction and subsequent deprotection step. Researchers should optimize conditions for their specific substrates.

Protocol 2.1: Sonogashira Coupling of an Aryl Halide

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent & Base: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 equiv).

  • Alkyne Addition: Add the silyl-protected alkyne (this compound or (Trimethylsilyl)acetylene, 1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from ambient to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2.2: Deprotection of Silyl Acetylenes

A. TIPS Group Removal (TBAF Method)

  • Setup: Dissolve the TIPS-protected alkyne (1.0 equiv) in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a flask.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv, typically 1M in THF) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting terminal alkyne by column chromatography.

B. TMS Group Removal (Mild Base Method)

  • Setup: Dissolve the TMS-protected alkyne (1.0 equiv) in a solvent mixture, typically methanol (MeOH) and a co-solvent like THF or dichloromethane (B109758) if needed for solubility.

  • Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-3.0 equiv).

  • Reaction: Stir the suspension at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Filter the mixture to remove the inorganic base, and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified further by column chromatography if necessary.

Visualization of Workflows and Decision Logic

The choice between TIPS-acetylene and a less stable alternative is a strategic one based on the demands of the synthetic route. The following diagrams illustrate the comparative workflow and a decision-making model.

G cluster_0 TIPS-Acetylene Workflow (High Stability) cluster_1 TMS-Acetylene Workflow (High Lability) A1 Sonogashira Coupling A2 Multiple Synthetic Steps (e.g., reductions, oxidations, other couplings) A1->A2 Protected alkyne stable A3 Fluoride-Mediated Deprotection (TBAF) A2->A3 A4 Final Product A3->A4 B1 Sonogashira Coupling B2 Subsequent Reaction B1->B2 B3 Potential Unwanted Deprotection B2->B3 Risk of failure B4 Mild Base Deprotection (K2CO3/MeOH) B2->B4 If stable B5 Final Product B4->B5 DecisionTree Start Choose Alkyne Protecting Group Stability Will the alkyne face harsh conditions or multiple steps? Start->Stability Cost Is minimizing upfront reagent cost the highest priority? Stability->Cost  No UseTIPS Use TIPS-Acetylene (Higher Cost, Higher Security) Stability->UseTIPS  Yes SelectiveDeprotection Is selective deprotection required alongside another silyl group? Cost->SelectiveDeprotection  No UseTMS Use TMS-Acetylene (Lower Cost, Higher Risk) Cost->UseTMS  Yes SelectiveDeprotection->UseTMS  No ConsiderTIPS Use TIPS in tandem with TMS SelectiveDeprotection->ConsiderTIPS  Yes

References

A Researcher's Guide to Alternatives for (Triisopropylsilyl)acetylene in Protected Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. The introduction of a protected alkyne is a common and critical step in many synthetic routes, enabling carbon-carbon bond formation while preventing unwanted reactions of the acidic acetylenic proton.[1] (Triisopropylsilyl)acetylene (TIPS-acetylene) is a widely used reagent for this purpose, valued for the stability of the TIPS protecting group. However, a variety of alternative reagents offer distinct advantages in terms of reactivity, stability, and ease of removal, warranting a detailed comparison to guide reagent selection in drug development and chemical research.

This guide provides an objective comparison of common alternatives to TIPS-acetylene, supported by experimental data and detailed protocols.

Comparative Analysis of Alkyne Protecting Groups

The selection of an appropriate protecting group for a terminal alkyne is dictated by several factors, including the stability of the group to various reaction conditions, the ease and yield of its introduction and removal, and its influence on the reactivity of the alkyne. The following table summarizes the performance of several common silyl (B83357) and non-silyl protecting groups.

Protecting GroupStructureTypical Protection Conditions & YieldTypical Deprotection Conditions & YieldKey Characteristics & Applications
Trimethylsilyl (B98337) (TMS) -Si(CH₃)₃n-BuLi or EtMgBr, then TMSCl, THF, -78 °C to rt. Yields are generally high (>90%).K₂CO₃, MeOH, rt, 2h (82% yield).[2] Also TBAF, THF.Least sterically hindered silyl group; easily cleaved under mild basic or acidic conditions.[3][4] Useful for temporary protection.[3]
Triethylsilyl (TES) -Si(CH₂CH₃)₃n-BuLi or EtMgBr, then TESCl, THF, -78 °C to rt. High yields.TBAF, THF. Formic acid in methanol (B129727) can also be used.[5]More stable than TMS to acidic hydrolysis. Can be selectively removed in the presence of more robust silyl groups like TBDMS.[5][6]
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)n-BuLi or EtMgBr, then TBDMSCl, DMF, with imidazole. High yields.TBAF, THF. More resistant to cleavage than TMS and TES.[3]Significantly more stable than TMS and TES due to steric bulk.[3][6] Commonly used when more robust protection is needed.
(3-Cyanopropyl)dimethylsilyl (CPDMS) -Si(CH₃)₂(CH₂)₃CNReaction of diiodide with CPDMS-protected acetylene (B1199291) in the presence of Pd(PPh₃)₂Cl₂, PPh₃, CuI, and piperidine (B6355638) (39% yield for monoadduct).[1]K₂CO₃, MeOH (89% yield for selective cleavage).[1]A polar protecting group that facilitates easier separation of products by chromatography compared to non-polar trialkylsilyl groups.[1]
Diphenylphosphoryl (Ph₂P(O)) -P(O)(C₆H₅)₂1. Ph₂PCl, CuI, Et₃N. 2. H₂O₂, THF (72% yield).[1]MeMgBr (92% yield).[1] t-BuOK can also be used.[1]A highly polar, non-silyl protecting group. Stable under acidic conditions and can be selectively removed in the presence of TMS.[1][7] Useful in complex syntheses requiring orthogonal protection strategies.[1]
2-Hydroxyprop-2-yl (Acetone Adduct) -C(CH₃)₂OHSonogashira coupling with 2-methyl-3-butyn-2-ol.KOH in refluxing toluene.A non-silyl protecting group introduced via C-C bond formation. Deprotection involves a retro-Favorskii type reaction.

Experimental Protocols

Detailed methodologies for the introduction and removal of key protecting groups are provided below.

1. Trimethylsilyl (TMS) Group

  • Protection of Phenylacetylene (B144264):

    • To a solution of phenylacetylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to -78 °C and add trimethylsilyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography if necessary.

  • Deprotection of a TMS-protected Alkyne: [2]

    • To a solution of the TMS-alkyne (1.0 eq) in methanol, add potassium carbonate (0.1-0.5 eq).

    • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with diethyl ether, wash with water and brine, then dry over MgSO₄.

    • Filter and concentrate in vacuo to yield the deprotected alkyne. Purification by flash chromatography may be required.

2. Diphenylphosphoryl (Ph₂P(O)) Group [1]

  • Protection of Phenylacetylene:

    • To a solution of phenylacetylene (1.0 eq) in THF, add chlorodiphenylphosphine (B86185) (1.1 eq), copper(I) iodide (0.05 eq), and triethylamine (B128534) (1.5 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in THF and add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at 0 °C.

    • Stir at room temperature for 1 hour.

    • Quench with saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

  • Deprotection of a Ph₂P(O)-protected Alkyne: [1]

    • To a solution of the Ph₂P(O)-protected alkyne (1.0 eq) in THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench with saturated aqueous NH₄Cl solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the deprotected alkyne.

Decision-Making Workflow for Protecting Group Selection

The choice of an appropriate alkyne protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for selecting a suitable protecting group based on key experimental considerations.

G Decision-Making for Alkyne Protecting Group Selection A Need for Alkyne Protection? B Mild Deprotection Required? A->B Yes C Orthogonal Strategy Needed? A->C Yes D TMS B->D Yes H High Stability Required? B->H No C->H No I Facile Product Separation? C->I Yes E TES / TBDMS F TIPS G Ph2P(O) / CPDMS H->E Moderate H->F High I->G Yes

References

A Comparative Guide to the Stereoselectivity of Reactions Involving (Triisopropylsilyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in stereoselective synthesis is critical for achieving desired molecular architectures with high precision. (Triisopropylsilyl)acetylene (TIPS-acetylene) has emerged as a valuable tool in asymmetric carbon-carbon bond formation. This guide provides an objective comparison of its performance in key stereoselective reactions, supported by experimental data, and contrasts it with alternative silylated acetylenes.

The bulky triisopropylsilyl (TIPS) group offers distinct advantages in terms of stability and selectivity in a variety of metal-catalyzed reactions. This guide will delve into two prominent examples: the rhodium-catalyzed asymmetric conjugate alkynylation of α,β-unsaturated ketones and the cobalt-catalyzed asymmetric 1,6-addition to α,β,γ,δ-unsaturated carbonyl compounds.

Performance in Rhodium-Catalyzed Asymmetric Conjugate Alkynylation

In the realm of asymmetric conjugate additions, the selection of both the silylacetylene and the chiral ligand is paramount in dictating the reaction's efficiency and stereochemical outcome. The use of this compound in conjunction with a sterically demanding chiral phosphine (B1218219) ligand, such as (R)-DTBM-segphos, has been shown to be highly effective in suppressing undesired alkyne dimerization and promoting high enantioselectivity.[1]

Comparative Data of Silylacetylenes

The following table summarizes the performance of various silylacetylenes in the rhodium-catalyzed conjugate addition to 1-phenyl-2-buten-1-one. The data highlights the superior performance of this compound in achieving high yield and enantioselectivity.

SilylacetyleneLigandYield (%)[1]ee (%)[1]
This compound (R)-DTBM-segphos 93 94
(tert-Butyldimethylsilyl)acetylene(R)-DTBM-segphos8592
(Trimethylsilyl)acetylene(R)-DTBM-segphos7588
(Triethylsilyl)acetylene(R)-DTBM-segphos6885

Stereoselectivity in Cobalt-Catalyzed Asymmetric 1,6-Addition

This compound has also proven to be a highly effective reagent in cobalt-catalyzed asymmetric 1,6-addition reactions to α,β,γ,δ-unsaturated carbonyl compounds. This transformation, catalyzed by a cobalt/Duphos complex, proceeds with high yields and excellent regio- and enantioselectivity.[2][3][4][5] The bulky TIPS group is crucial for achieving this high degree of control.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of α,β-Unsaturated Ketones[1]

To a mixture of [Rh(OAc)(C₂H₄)₂]₂ (3.9 mg, 0.01 mmol) and (R)-DTBM-segphos (12.2 mg, 0.022 mmol) under an argon atmosphere is added 1,4-dioxane (B91453) (0.5 mL). The mixture is stirred at room temperature for 10 minutes. Then, the α,β-unsaturated ketone (0.4 mmol) and this compound (0.6 mmol) are added. The resulting mixture is stirred at 80 °C for the time specified for the particular substrate. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-alkynylketone.

General Procedure for Cobalt-Catalyzed Asymmetric 1,6-Addition of this compound[2][3][4][5][6]

In a glovebox, a mixture of Co(OAc)₂ (2.5 mol%), a chiral bisphosphine ligand (e.g., (S,S)-Me-Duphos, 2.75 mol%), and Zn powder (0.5 equiv) in DMSO (0.5 M) is stirred for 1 hour. To this solution is added the α,β,γ,δ-unsaturated carbonyl compound (1.0 equiv) and this compound (1.5 equiv). The reaction mixture is stirred at 80 °C for 20 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the 1,6-addition product.

Logical Workflow for Stereoselective Alkynylation

The following diagram illustrates a generalized workflow for a typical stereoselective conjugate addition of this compound to an α,β-unsaturated ketone.

G cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Start Prepare Catalyst Solution ([Rh(OAc)(C2H4)2]2 + (R)-DTBM-segphos in 1,4-Dioxane) Add_Substrates Add α,β-Unsaturated Ketone and this compound Start->Add_Substrates Stir at RT Heat Heat Reaction Mixture (e.g., 80 °C) Add_Substrates->Heat Initiate Reaction Quench Cool and Concentrate Heat->Quench Reaction Complete Purify Column Chromatography Quench->Purify Isolate Crude Product Analyze Characterize Product (NMR, HPLC for ee) Purify->Analyze Obtain Pure Product

Caption: Generalized workflow for rhodium-catalyzed asymmetric conjugate alkynylation.

Conclusion

This compound stands out as a superior reagent in stereoselective reactions, particularly in rhodium-catalyzed conjugate additions where its bulky nature, in combination with appropriate chiral ligands, leads to excellent yields and high enantioselectivities. While alternatives like (trimethylsilyl)acetylene are viable, they often result in lower stereocontrol. The robust performance of TIPS-acetylene in diverse catalytic systems, including cobalt-catalyzed 1,6-additions, makes it an indispensable tool for the synthesis of complex, chiral molecules in pharmaceutical and materials science research. The provided experimental protocols offer a starting point for researchers to implement these powerful synthetic methodologies.

References

(Triisopropylsilyl)acetylene: A Superior Protecting Group for Terminal Alkynes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of (Triisopropylsilyl)acetylene with other silylacetylenes, focusing on its applications in cross-coupling reactions and deprotection strategies, supported by experimental data and protocols.

This compound, commonly abbreviated as TIPS-acetylene, has emerged as a crucial reagent in modern organic synthesis, particularly in the construction of complex molecular architectures.[1] Its primary role is to serve as a stable and versatile protecting group for terminal alkynes, offering distinct advantages over other commonly used silylacetylenes, such as (trimethylsilyl)acetylene (TMS-acetylene). The bulky triisopropylsilyl group imparts enhanced stability to the otherwise reactive terminal alkyne, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without unintended reactions of the alkyne.[2] This guide provides a comprehensive literature review of the applications of TIPS-acetylene, with a focus on its performance in Sonogashira cross-coupling reactions and a comparative analysis of deprotection methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Enhanced Stability and Performance in Sonogashira Coupling

The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, frequently employs silyl-protected acetylenes.[3] The choice of the silyl (B83357) protecting group can significantly impact the reaction's efficiency and yield. The sterically demanding triisopropylsilyl group in TIPS-acetylene offers superior stability compared to the smaller trimethylsilyl (B98337) group in TMS-acetylene, which can be prone to decomposition under the basic conditions often employed in these coupling reactions.[2] This enhanced stability of TIPS-acetylene often translates to higher yields and cleaner reaction profiles.

Logical Workflow for Utilizing Silyl-Protected Acetylenes in Synthesis

General Workflow for Silyl-Protected Alkyne Chemistry Start Terminal Alkyne Protection Protection with Silyl Halide (e.g., TIPS-Cl, TMS-Cl) Start->Protection Silyl_Alkyne Silyl-Protected Alkyne (e.g., TIPS-acetylene) Protection->Silyl_Alkyne Coupling Cross-Coupling Reaction (e.g., Sonogashira) Silyl_Alkyne->Coupling Coupled_Product Coupled Product with Silyl Protecting Group Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Terminal Alkyne Product Deprotection->Final_Product

Caption: General workflow for the use of silyl-protected alkynes.

Comparative Analysis of Deprotection Methodologies

The removal of the silyl protecting group is a critical step to unveil the terminal alkyne for subsequent transformations. The choice of deprotection method depends on the stability of other functional groups present in the molecule. A variety of reagents and conditions have been explored for the deprotection of TIPS-acetylene, with silver and fluoride-based reagents being the most common.

A comparative study on the deprotection of (4-(triisopropylsilylethynyl)phenyl)(phenyl)methanone highlights the efficacy of different reagents.

EntryReagent (equiv.)SolventTime (h)Yield (%)
aTBAF (1.1)THF20
b10% HFTHF-MeOH1No Reaction
cAgF (1.5)MeOH181
dAgNO₃/KF (1.5)MeOH352
eCu(OAc)₂ (1.5), TBAF (1.5)THF10
fCuI (1.5), KF (1.5)MeOH24No Reaction
gCo(NO₃)₂ (1.5), KF (1.5)MeOH24No Reaction

Table adapted from a study on the deprotection of triisopropylsilylarylacetylene derivatives.[4] TBAF = Tetrabutylammonium fluoride (B91410), THF = Tetrahydrofuran (B95107), MeOH = Methanol (B129727).

The data clearly indicates that silver fluoride (AgF) in methanol is the most effective reagent for the deprotection of this particular TIPS-protected acetylene (B1199291), affording a high yield in a short reaction time.[4] In contrast, the commonly used TBAF was ineffective, and other metal salts in combination with a fluoride source gave either lower yields or no reaction.[4]

Signaling Pathway for Silyl Group Deprotection

Deprotection Pathways for Silylacetylenes Silyl_Alkyne R-C≡C-SiR'₃ (TIPS- or TMS-acetylene) Fluoride Fluoride Source (e.g., TBAF, AgF) Silyl_Alkyne->Fluoride Fluoride-mediated Silver Silver Salt (e.g., AgF, AgNO₃) Silyl_Alkyne->Silver Silver-mediated Intermediate_F [R-C≡C]⁻ + F-SiR'₃ Fluoride->Intermediate_F Intermediate_Ag R-C≡C-Ag Silver->Intermediate_Ag Protonation Proton Source (e.g., H₂O, H⁺) Intermediate_F->Protonation Intermediate_Ag->Protonation Terminal_Alkyne R-C≡C-H Protonation->Terminal_Alkyne

Caption: Deprotection pathways for silylacetylenes.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine, solvent)

  • Anhydrous, degassed solvent (if the amine is not the solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the amine base (and solvent, if necessary).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add this compound via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Deprotection of this compound using Silver Fluoride

This protocol is adapted from a literature procedure for the deprotection of TIPS-protected arylacetylenes.[4]

Materials:

  • TIPS-protected acetylene (1.0 equiv)

  • Silver fluoride (AgF, 1.5 equiv)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the TIPS-protected acetylene in methanol.

  • Add silver fluoride to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add 1 M hydrochloric acid to the mixture and stir for an additional 10 minutes.

  • Filter the mixture to remove any solids.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

Deprotection of this compound using Tetrabutylammonium Fluoride (TBAF)

While less effective in some cases, TBAF is a common reagent for silyl group deprotection. This is a general procedure.

Materials:

  • TIPS-protected acetylene (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv, typically as a 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the TIPS-protected acetylene in anhydrous THF in a flask under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature or 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound serves as a highly effective and stable protecting group for terminal alkynes in a multitude of organic transformations. Its enhanced stability compared to less sterically hindered silylacetylenes like TMS-acetylene makes it the preferred choice in complex, multi-step syntheses where robust protection is paramount. The selection of an appropriate deprotection strategy is crucial and should be tailored to the specific substrate and the presence of other functional groups. While fluoride-based reagents like TBAF are standard for silyl ether cleavage, silver-mediated deprotection, particularly with silver fluoride, has proven to be a mild and efficient method for the removal of the TIPS group from acetylenes, offering a valuable alternative for sensitive substrates. The provided experimental protocols offer a starting point for the application of TIPS-acetylene in synthetic endeavors, with the understanding that optimization is often necessary to achieve the best results for a given transformation.

References

Benchmarking Catalyst Performance for Reactions with (Triisopropylsilyl)acetylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Triisopropylsilyl)acetylene (TIPS-acetylene) is a crucial reagent in organic synthesis, valued for its bulky triisopropylsilyl protecting group which offers enhanced stability over a wider range of reaction conditions compared to other silyl-protected acetylenes.[1] Its application is particularly prominent in transition metal-catalyzed carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is fundamental to the synthesis of complex molecules in materials science and drug development.[1][2][3]

This guide provides a comparative analysis of different catalytic systems for the Sonogashira coupling reaction utilizing this compound. The performance of various catalysts is benchmarked based on reaction yield and conditions, supported by detailed experimental protocols and a visual representation of the experimental workflow.

Performance Comparison of Catalytic Systems

The efficiency of the Sonogashira coupling reaction is highly dependent on the choice of catalyst, co-catalyst, base, and solvent. Below is a summary of the performance of different palladium-based catalytic systems in the coupling of this compound with various aryl halides.

Catalyst SystemAryl HalideBaseSolventConditionsYieldReference
Pd(PPh₃)₂Cl₂ / CuI 1-Bromo-2-(benzyloxy)benzenei-Pr₂NHTHF24 °C, 5 h74-76%[4]
Pd(OAc)₂ 3-IodopyridineNaOAcDMF100 °C, 15 min (Microwave)Not specified[5]
Pd₁@NC (Single-Atom) IodobenzeneNEt₃Toluene80 °C, 24 h>99% (Conversion)[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following protocols are based on established literature.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from a procedure published in Organic Syntheses for the coupling of this compound with an aryl bromide.[4]

Materials:

  • This compound

  • 1-Bromo-2-(benzyloxy)benzene

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Diisopropylamine (B44863) (i-Pr₂NH)

  • Tetrahydrofuran (THF), freshly distilled

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A 500-mL, three-necked, round-bottomed flask is charged with the aryl bromide (25.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.35 g, 0.50 mmol, 0.02 equiv), and CuI (0.19 g, 1.0 mmol, 0.04 equiv).

  • The flask is equipped with a rubber septum, a glass stopper, and an argon inlet adapter and is purged with argon.

  • Freshly distilled THF (125 mL) and diisopropylamine (17.4 mL, 125 mmol, 5.0 equiv) are added via syringe.

  • This compound (6.7 mL, 30 mmol, 1.2 equiv) is added dropwise to the stirred yellow slurry over 10 minutes.

  • The resulting yellow slurry is stirred at 24 °C for 5 hours, during which the color darkens to brown.

  • The reaction is quenched by adding 25 mL of saturated aqueous NH₄Cl solution.

  • The mixture is diluted with 250 mL of Et₂O and transferred to a separatory funnel. The organic layer is separated, washed twice with 250 mL portions of brine, dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Copper-Free Palladium-Catalyzed Sonogashira-Type Coupling

This protocol describes a copper-free method for the direct coupling of a silyl-acetylene with an aryl halide, utilizing microwave irradiation for rapid reaction times.[5]

Materials:

  • This compound (or other silyl-acetylene)

  • Aryl or heteroaryl halide (e.g., 3-Iodopyridine)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Tetrabutylammonium chloride (n-Bu₄NCl)

  • Tri(o-tolyl)phosphine

  • Sodium acetate (NaOAc)

  • Dry Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, combine the aryl halide (2.50 mmol), the silyl-acetylene (5.00 mmol), Pd(OAc)₂ (0.125 mmol), n-Bu₄NCl (2.50 mmol), tri(o-tolyl)phosphine (0.25 mmol), and NaOAc (10.0 mmol).

  • Add dry DMF (50 mL) to the vessel.

  • Heat the mixture under Argon in a microwave oven for 15 minutes at 100 °C.

  • After cooling, the reaction mixture is worked up by adding saturated NaHCO₃ and extracting with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical Sonogashira coupling experiment, from the initial setup to the final product isolation and analysis.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge flask with Aryl Halide, Pd Catalyst, CuI B Purge with Inert Gas (e.g., Argon) A->B C Add Solvent (THF) & Base (i-Pr2NH) B->C D Add (TIPS)acetylene Dropwise C->D E Stir at Room Temp (or Heat) D->E F Monitor Progress (e.g., TLC) E->F G Quench Reaction (e.g., aq. NH4Cl) F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K L Isolated Pure Product K->L

Caption: General workflow for Sonogashira coupling.

References

Safety Operating Guide

Proper Disposal of (Triisopropylsilyl)acetylene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (Triisopropylsilyl)acetylene, ensuring laboratory safety and regulatory compliance. This document provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound is a valuable reagent in organic synthesis, but its flammability and potential to form explosive acetylides necessitate strict adherence to proper disposal procedures. This guide outlines the essential safety precautions, step-by-step disposal protocols, and emergency procedures to ensure the safe management of this chemical in a laboratory setting.

Key Safety and Logistical Information

Proper disposal of this compound begins with a thorough understanding of its properties and hazards. This information is critical for implementing safe handling practices and developing a comprehensive disposal plan.

PropertyValueSource
CAS Number 89343-06-6[1]
Molecular Formula C₁₁H₂₂Si[1]
Molecular Weight 182.38 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 50-52 °C @ 6mmHg[1]
Density 0.813 g/mL[1]
Flash Point 56 °C (132.8 °F)[1]
Hazards Flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of volatile or aerosolized this compound should be conducted in a certified chemical fume hood.

Disposal Procedures

The appropriate disposal method for this compound depends on whether you are disposing of bulk quantities, small residual amounts from a reaction, or contaminated materials.

Bulk and Unused this compound

Unused or excess this compound must be disposed of as hazardous waste.

Procedure:

  • Ensure the original container is tightly sealed and properly labeled.

  • The label must clearly state "Hazardous Waste" and "this compound".

  • Store the container in a designated, well-ventilated, and flame-resistant hazardous waste storage area, segregated from incompatible materials such as strong oxidizing agents.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Do not attempt to open or alter the contents of a sealed container of unused this compound.

Quenching and Disposal of Small Residual Amounts

Small quantities of residual this compound remaining in a reaction vessel must be carefully quenched to neutralize their reactivity before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol for Quenching Residual this compound:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work exclusively within a certified chemical fume hood.

    • Have an appropriate fire extinguisher (e.g., dry chemical or CO₂) readily accessible.

    • Prepare an ice bath.

  • Procedure:

    • Cool the reaction vessel containing the residual this compound to 0 °C in the ice bath.

    • Under an inert atmosphere (e.g., nitrogen or argon), slowly and dropwise add a protic solvent such as isopropanol (B130326) or ethanol (B145695) to the cooled, stirred solution. A significant excess of the alcohol should be used.

    • Observe for any signs of reaction, such as gas evolution or a temperature increase. If a reaction is observed, pause the addition until it subsides.

    • After the initial quenching with alcohol is complete and the reaction has ceased, continue stirring the mixture at 0 °C for at least 30 minutes.

    • Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution to the reaction mixture to ensure complete protonation of any remaining acetylide species.[2]

    • Allow the mixture to warm to room temperature while continuing to stir.

  • Waste Collection:

    • Once the quenching procedure is complete, the resulting mixture should be transferred to a properly labeled hazardous waste container.

    • The label must include "Hazardous Waste" and a list of all components of the quenched mixture, including the reaction products and any solvents used.

    • Store the waste container in the designated hazardous waste accumulation area for pickup by your institution's EHS department.

Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste - Sharps" and indicating the presence of "this compound".

  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a clearly labeled hazardous waste bag or container.

  • Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to your institution's guidelines for non-hazardous chemical waste.

Emergency Procedures

In the event of a spill or other accidental release of this compound, immediate and appropriate action is crucial to mitigate the risks.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if there is a risk of fire.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste waste_type Determine Waste Type start->waste_type spill Spill or Accidental Release start->spill bulk Bulk/Unused Chemical waste_type->bulk Bulk/Unused residual Small Residual Amount in Reaction Vessel waste_type->residual Residual contaminated Contaminated Materials (Gloves, Sharps, etc.) waste_type->contaminated Contaminated dispose_bulk Dispose as Hazardous Waste via EHS (Do Not Open Container) bulk->dispose_bulk quench Perform Quenching Protocol (See Experimental Protocol) residual->quench segregate Segregate Contaminated Materials contaminated->segregate collect_quenched Collect Quenched Mixture in Labeled Hazardous Waste Container quench->collect_quenched dispose_quenched Dispose via EHS collect_quenched->dispose_quenched dispose_contaminated Dispose in Labeled Hazardous Waste Containers via EHS segregate->dispose_contaminated emergency Follow Emergency Procedures spill->emergency

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Triisopropylsilyl)acetylene
Reactant of Route 2
(Triisopropylsilyl)acetylene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.